MT-802
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLGUJXIKEZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MT-802
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), with a focus on its activity against both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib. This document details the molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, offering valuable insights for researchers in oncology and drug development.
Introduction: The Role of BTK in B-cell Malignancies and the Challenge of Resistance
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells. In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), the BCR pathway is constitutively active, leading to uncontrolled cell growth.[2]
The development of covalent inhibitors of BTK, such as ibrutinib, has revolutionized the treatment of these diseases. Ibrutinib forms an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to its inactivation.[3] However, a significant challenge in the long-term efficacy of ibrutinib is the emergence of resistance, most commonly through a mutation that substitutes cysteine with serine at position 481 (C481S).[3] This substitution prevents the covalent binding of ibrutinib, rendering it significantly less effective.
This compound was developed to overcome this resistance mechanism. It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that block the function of a protein, PROTACs are designed to induce the degradation of the target protein.[3]
The PROTAC Mechanism of Action of this compound
This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a chemical linker. The mechanism of action can be broken down into the following key steps:
-
Ternary Complex Formation: One end of this compound binds to BTK (both wild-type and the C481S mutant), and the other end binds to the E3 ubiquitin ligase cereblon (CRBN). This brings BTK and CRBN into close proximity, forming a ternary complex.
-
Polyubiquitination: The E3 ligase, now in proximity to BTK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BTK. This process results in the formation of a polyubiquitin chain on BTK.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the polyubiquitinated BTK into small peptides.
-
Catalytic Cycle: After inducing the ubiquitination of a BTK molecule, this compound is released and can bind to another BTK and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single molecule of the PROTAC.
This mechanism allows this compound to effectively eliminate both wild-type and C481S mutant BTK, as its efficacy is not dependent on the covalent interaction at the C481 residue.
Quantitative Data on the Efficacy of this compound
The potency of this compound has been evaluated in various in vitro models. The following tables summarize the key quantitative data.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line/Protein | Target | DC50 (nM) | Reference |
| NAMALWA cells | Wild-type BTK | 14.6 | |
| WT BTK XLAs cells | Wild-type BTK | 14.6 | |
| C481S BTK XLAs cells | C481S mutant BTK | 14.9 | |
| Not specified | Wild-type BTK | 1 | |
| Not specified | Wild-type BTK | 9.1 |
DC50: Half-maximal degradation concentration.
Table 2: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) | Reference |
| Wild-type BTK | 46.9 | |
| C481S mutant BTK | 20.9 | |
| BTK (TR-FRET assay) | 18.11 | |
| CRBN (TR-FRET assay) | 1258 |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, based on established methodologies for PROTAC evaluation.
Cell Culture and Treatment
-
Cell Lines: Human B-lymphoma cell lines such as NAMALWA, or patient-derived CLL cells, are commonly used. For studying the C481S mutation, cell lines engineered to express either wild-type or C481S mutant BTK are utilized.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
PROTAC Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for BTK overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of BTK is normalized to the loading control.
Visualizing the Molecular and Experimental Landscape
Signaling Pathways and Mechanisms
Caption: The PROTAC mechanism of this compound, leading to BTK degradation.
Caption: The BTK signaling pathway and the intervention point of this compound.
Experimental and Logical Workflows
Caption: Workflow for evaluating this compound-mediated protein degradation.
Caption: How this compound overcomes ibrutinib resistance in CLL.
Off-Target Effects and Selectivity
A critical aspect of drug development is ensuring target selectivity to minimize adverse effects. Studies have indicated that this compound exhibits a more favorable off-target profile compared to ibrutinib. KinomeScan binding studies have shown that this compound binds to fewer off-target kinases than ibrutinib. This increased selectivity is attributed to the design of the BTK-binding moiety of this compound, which does not possess the Michael acceptor that contributes to the off-target activity of ibrutinib.
Conclusion
This compound represents a promising therapeutic strategy for B-cell malignancies, particularly in the context of acquired resistance to covalent BTK inhibitors. Its mechanism of action, centered on the PROTAC-mediated degradation of BTK, allows it to effectively eliminate both wild-type and the clinically significant C481S mutant of BTK. The in-depth understanding of its molecular interactions, cellular effects, and the robust experimental methodologies used for its characterization provide a solid foundation for its further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.
References
MT-802: A Technical Overview of a Novel BTK Degrader for Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK) for the potential treatment of Chronic Lymphocytic Leukemia (CLL), including forms resistant to conventional inhibitors.
Introduction: The Challenge of BTK Inhibition in CLL
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is a major driver of proliferation and survival in CLL cells.[1] Covalent BTK inhibitors like ibrutinib have transformed CLL treatment, but their efficacy can be compromised by the emergence of resistance mutations, most commonly a cysteine-to-serine substitution at position 481 (C481S).[2][3] This mutation prevents the covalent binding of inhibitors, leading to disease progression.[2] this compound was developed as a BTK degrader to address this challenge by completely eliminating the BTK protein, thereby overcoming resistance mediated by the C481S mutation.[4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, a PROTAC, that functions by inducing the degradation of BTK. It comprises three key components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting the two.
The mechanism proceeds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, CRBN facilitates the tagging of BTK with ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and degraded by the cell's proteasome, effectively eliminating the protein regardless of its mutational status.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK molecules.
Preclinical Efficacy and Potency
This compound has demonstrated potent and rapid degradation of both wild-type (WT) and C481S mutant BTK in cellular assays. Unlike covalent inhibitors, its efficacy is nearly identical against both forms of the kinase.
Table 1: In Vitro Degradation and Binding Potency of this compound
| Parameter | Target | Cell Line / Assay | Value | Reference(s) |
| DC50 | Wild-Type BTK | WT BTK XLAs cells | 14.6 nM | |
| C481S Mutant BTK | C481S BTK XLAs cells | 14.9 nM | ||
| BTK (unspecified) | - | 1 nM | ||
| BTK (unspecified) | - | 9.1 nM | ||
| Maximal Degradation | BTK | - | >99% at nM concentrations | |
| IC50 (Binding) | BTK | TR-FRET Assay | 18.11 nM | |
| CRBN | TR-FRET Assay | 1.258 µM |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Degradation Kinetics of this compound
| Parameter | Condition | Result | Reference(s) |
| Time to 50% Degradation | 1 µM this compound on WT & C481S BTK | ~50 minutes | |
| Time to Complete Degradation | 1 µM this compound on WT & C481S BTK | As early as 4 hours |
Selectivity and Pharmacokinetics
This compound exhibits a more selective kinase binding profile compared to ibrutinib, suggesting a potential for fewer off-target effects. In primary CLL cells, this compound effectively degraded BTK without inducing the degradation of Ikaros family zinc finger proteins (IKZF1 and IKZF3), which are known off-targets of some CRBN-recruiting molecules.
Despite its promising in vitro profile, this compound displayed unfavorable pharmacokinetic properties in mice, characterized by very high clearance (1662 mL/min/kg) and a short half-life (0.119 h), rendering it unsuitable for in vivo studies. This led to further medicinal chemistry efforts to develop derivatives with improved pharmacokinetic profiles.
Experimental Protocols and Methodologies
The following sections describe the general methodologies used to characterize this compound's activity.
Cell Lines and Primary Cells
-
NAMALWA cells: A human B-cell lymphoma line used for general BTK degradation assessment.
-
XLA-derived cells (XLAs): Engineered cell lines expressing either wild-type (WT) BTK or C481S mutant BTK to compare degradation efficacy.
-
Primary CLL patient cells: Used to assess BTK degradation and selectivity in a more clinically relevant context.
BTK Degradation and Phosphorylation Assays (Western Blot)
This assay is used to quantify the amount of BTK protein and its phosphorylated (active) state following treatment with this compound.
-
Cell Treatment: Cells (e.g., XLAs or primary CLL cells) are cultured and treated with varying concentrations of this compound (e.g., 0.25-250 nM) for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BTK, phosphorylated BTK (pBTK Y223), and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified using densitometry software. BTK levels are normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.
Binding Affinity Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays were used to measure the binding affinity of this compound to BTK and CRBN independently. This assay measures the proximity between two fluorescently labeled molecules. A high FRET signal indicates strong binding. The IC₅₀ value is determined by measuring the concentration of this compound required to displace 50% of a fluorescent probe from the target protein.
Summary and Future Outlook
This compound is a potent and rapid BTK degrader that effectively eliminates both wild-type and clinically important C481S mutant BTK in vitro. Its mechanism of action offers a clear advantage over traditional inhibitors for overcoming mutation-based resistance. While this compound itself was halted due to poor pharmacokinetics, it provided a crucial proof-of-concept for the BTK degrader approach in CLL.
The broader field of BTK degraders is now advancing into the clinic, with next-generation compounds like NX-2127 and BGB-16673 showing impressive response rates (70-90%) in heavily pretreated CLL patients who have failed prior BTK inhibitors. These clinical findings validate the therapeutic strategy pioneered by molecules like this compound and highlight the significant potential of targeted protein degradation to revolutionize the treatment of resistant hematological malignancies.
References
- 1. Signaling Pathways and Novel Inhibitors in Chronic Lymphocytic Leukemia | MDedge [mdedge.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The PROTAC MT-802: A Technical Guide to its Discovery and Synthesis for Targeted BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of MT-802, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). This compound represents a promising therapeutic strategy for overcoming resistance to conventional BTK inhibitors in B-cell malignancies, such as chronic lymphocytic leukemia (CLL). This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of its mechanism of action.
Introduction: Overcoming Resistance in BTK-Targeted Therapies
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell cancers. While covalent inhibitors like ibrutinib have shown significant clinical success, the emergence of resistance, most commonly through the C481S mutation in BTK, has limited their long-term efficacy.[1] this compound was developed to address this challenge by utilizing the PROTAC technology to induce the degradation of both wild-type and C481S mutant BTK, thereby eliminating the kinase scaffolding and signaling functions.
Discovery and Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This ternary complex formation of BTK-MT-802-CRBN facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK molecules.
Quantitative Biological Data
The efficacy of this compound has been characterized by its potent degradation of BTK and its high binding affinity. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of this compound
| Cell Line | BTK Genotype | DC50 (nM) | Maximum Degradation (%) | Reference |
| NAMALWA | Wild-Type | 14.6 | >99 | [2] |
| XLA Cells | Wild-Type | 14.6 | >99 | [2] |
| XLA Cells | C481S Mutant | 14.9 | >99 |
DC50: The concentration of the compound that induces 50% degradation of the target protein.
Table 2: Binding Affinity of this compound
| Target Protein | Assay Type | IC50 | Reference |
| BTK | TR-FRET | 18.11 nM | |
| Cereblon (CRBN) | TR-FRET | 1.258 µM |
IC50: The concentration of the inhibitor that is required for 50% inhibition of the target.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process to couple the BTK-binding moiety, the linker, and the Cereblon E3 ligase-recruiting ligand. While the specific, step-by-step protocol with yields and characterization data is detailed in the supplementary information of the primary research publication by Buhimschi et al., a general workflow is outlined below.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
Western Blotting for BTK Degradation
This protocol is used to quantify the degradation of BTK in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., NAMALWA, XLA) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to BTK and Cereblon.
-
Reagent Preparation: Prepare assay buffer and serial dilutions of this compound. Prepare solutions of the target protein (e.g., GST-tagged BTK) and a terbium-labeled anti-GST antibody (donor), as well as a fluorescently labeled tracer ligand (acceptor).
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the target protein, the anti-GST antibody, and the fluorescent tracer.
-
Compound Addition: Add the serially diluted this compound or DMSO control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the IC50 value.
Visualizing the Mechanism of Action and Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and its impact on the B-cell receptor signaling pathway.
References
MT-802 PROTAC: A Technical Guide to Structure, Function, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This compound has emerged as a promising therapeutic strategy, particularly for overcoming acquired resistance to covalent BTK inhibitors like ibrutinib in various B-cell malignancies. This document details the structure, mechanism of action, and preclinical data associated with this compound, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.
Introduction to this compound
This compound is a heterobifunctional small molecule that potently and rapidly degrades BTK.[1][2] It was developed to address the clinical challenge of resistance to ibrutinib, a widely used BTK inhibitor for treating Chronic Lymphocytic Leukemia (CLL) and other B-cell cancers.[2] A common mechanism of resistance involves a mutation in the BTK active site, C481S, which prevents the covalent binding of ibrutinib.[2] this compound is designed to be effective against both wild-type (WT) and C481S mutant BTK.[2]
Structure of this compound
This compound is composed of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
BTK Ligand: The warhead of this compound is a derivative of a reversible BTK inhibitor. Unlike ibrutinib, it does not rely on a covalent interaction, allowing it to bind effectively to both wild-type BTK and the C481S mutant.
-
E3 Ligase Ligand: this compound utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A flexible linker connects the BTK-binding and CRBN-binding moieties, facilitating the formation of a stable ternary complex between BTK and CRBN.
The chemical formula for this compound is C41H41N9O8, with a molecular weight of 787.82 g/mol .
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BTK and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.
-
Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BTK molecule, enabling a catalytic cycle of degradation.
This mechanism of action is distinct from traditional inhibitors that only block the target protein's activity. By inducing degradation, PROTACs can have a more profound and lasting effect and can be effective at lower concentrations.
Quantitative Preclinical Data
This compound has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various preclinical models.
| Parameter | Wild-Type BTK | C481S Mutant BTK | Cell Line/System | Reference(s) |
| Degradation (DC50) | 9.1 nM | 14.9 nM | NAMALWA cells / WT BTK XLAs cells | |
| 14.6 nM | WT BTK XLAs cells | |||
| Inhibition (IC50) | 46.9 nM | 20.9 nM | Not Specified | |
| Binding Affinity (IC50) | 18.11 nM | TR-FRET-based binding assays | ||
| CRBN Binding (IC50) | 1.258 µM | TR-FRET-based binding assays |
This compound induces maximal BTK degradation at a concentration of 250 nM. Notably, it achieves over 99% degradation at nanomolar concentrations for both wild-type and C481S BTK. The degradation is rapid, with half of the total BTK degraded in approximately 50 minutes and complete degradation observed as early as 4 hours. Importantly, this compound does not induce the degradation of IKZF1 and IKZF3 transcription factors, which are known off-targets of some CRBN-recruiting agents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound PROTAC.
Caption: A typical Western Blot workflow to assess BTK degradation.
Experimental Protocols
While specific, detailed protocols from the original research publications are not publicly available, the following represents a generalized methodology for key experiments used to characterize this compound, based on standard laboratory practices.
Cell Culture and Treatment
-
Cell Lines: Human B-cell lymphoma cell lines such as NAMALWA or X-linked agammaglobulinemia (XLA) patient-derived cells expressing either wild-type or C481S mutant BTK are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded at a specific density and treated with varying concentrations of this compound (e.g., 0.25 to 250 nM) for different time points (e.g., 4 to 24 hours).
Western Blotting for BTK Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of BTK is normalized to the loading control.
TR-FRET-Based Binding Assays
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the binding affinity of this compound to BTK and CRBN.
-
Procedure: These assays typically involve incubating a fluorescently labeled tracer that binds to the target protein with the protein and a competing compound (this compound). The displacement of the tracer by this compound results in a decrease in the FRET signal, which is used to calculate the IC50 value.
Clinical Status
As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. The available data is from preclinical studies. A search for clinical trials involving "this compound" does not yield any relevant results; instead, it may show information for other molecules with similar designations, such as TT125-802, which is a different compound targeting CBP/p300.
Conclusion
This compound is a potent and selective BTK-degrading PROTAC that has demonstrated significant preclinical activity against both wild-type and clinically relevant C481S mutant BTK. Its ability to overcome ibrutinib resistance highlights the potential of targeted protein degradation as a therapeutic strategy in B-cell malignancies. While further studies, including in vivo efficacy and safety assessments, are necessary, this compound represents a promising lead compound for the development of novel cancer therapies.
References
The Role of Cereblon in MT-802 Mediated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component in B-cell receptor signaling. A key mutation, C481S, in BTK confers resistance to covalent inhibitors like ibrutinib, posing a significant clinical challenge. This compound overcomes this resistance by hijacking the cell's natural protein disposal machinery. This guide provides an in-depth technical overview of the pivotal role of cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex, in the mechanism of action of this compound. We will detail the signaling pathways, present quantitative data on this compound's activity, and provide comprehensive experimental protocols for studying this interaction.
Introduction to this compound and Cereblon
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon.[1][2][3] This dual-binding capability allows this compound to act as a molecular bridge, bringing BTK into close proximity with the CRL4-CRBN complex.[1][3] Cereblon is a crucial component of this E3 ligase complex, which also includes Cullin-4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. By recruiting BTK as a neo-substrate to this complex, this compound effectively co-opts the ubiquitin-proteasome system to eliminate the target protein. This mechanism is particularly effective against both wild-type and the C481S mutant of BTK.
Quantitative Analysis of this compound Activity
The efficacy of this compound is quantified through several key parameters that measure its binding affinity, degradation efficiency, and cellular potency. The following tables summarize the critical quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Target | Assay Type | IC50 |
| Bruton's Tyrosine Kinase (BTK) | TR-FRET | 18.11 nM |
| Wild-type BTK | Not Specified | 46.9 nM |
| C481S mutant BTK | Not Specified | 20.9 nM |
| Cereblon (CRBN) | TR-FRET | 1.258 µM |
Table 2: Degradation Potency of this compound
| Target | Cell Line | DC50 | Dmax | Time |
| Wild-type BTK | WT BTK XLAs cells | 14.6 nM | >99% at 250 nM | 24 hours |
| C481S mutant BTK | C481S BTK XLAs cells | 14.9 nM | >99% at nanomolar concentrations | 24 hours |
| BTK | NAMALWA cells | 14.6 nM | Not Specified | 24 hours |
| BTK | Not Specified | 9.1 nM | >99% at 250 nM | Not Specified |
| BTK | Not Specified | 1 nM | Not Specified | Not Specified |
Table 3: Cellular Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 | Time |
| TMD8 | CellTiter-Glo 2.0 | 12 nM | 48 hours |
Signaling Pathway of this compound Mediated Degradation
The degradation of BTK initiated by this compound follows a precise and catalytic cycle. The process begins with the formation of a ternary complex and culminates in the proteasomal degradation of the target protein, freeing this compound to repeat the cycle.
Experimental Protocols
To investigate the role of cereblon in this compound-mediated degradation, a series of biochemical and cellular assays are employed. These protocols provide a framework for confirming the mechanism of action.
TR-FRET Based Binding Assay
This assay is used to quantify the binding affinity of this compound to both BTK and cereblon.
Methodology:
-
Reagent Preparation: Prepare solutions of GST-tagged BTK or His-tagged CRBN, a terbium-labeled anti-GST or anti-His antibody (donor fluorophore), a fluorescently labeled tracer that binds to the target protein (acceptor fluorophore), and a serial dilution of this compound.
-
Assay Plate Preparation: In a low-volume 384-well plate, add the serially diluted this compound.
-
Protein and Tracer Addition: Add the tagged protein (BTK or CRBN) and the fluorescent tracer to each well.
-
Antibody Addition: Add the terbium-labeled antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters. The signal is measured after a time delay to reduce background fluorescence.
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the donor and acceptor. Plot the TR-FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cellular Degradation Assay (Immunoblotting)
This assay confirms and quantifies the degradation of BTK in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., NAMALWA, WT or C481S BTK XLAs cells) and treat with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK and a primary antibody for a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control and plot against the this compound concentration to determine the DC50 value.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of BTK in the presence of this compound and the CRL4-CRBN complex.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), the CRL4-CRBN complex, ubiquitin, BTK, and ATP in an ubiquitination reaction buffer.
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the reaction products by immunoblotting using an anti-BTK antibody to detect the higher molecular weight bands corresponding to ubiquitinated BTK.
Conclusion
This compound represents a promising therapeutic strategy for overcoming ibrutinib resistance in B-cell malignancies. Its mechanism of action is critically dependent on the recruitment of the cereblon E3 ubiquitin ligase complex to induce the targeted degradation of both wild-type and C481S mutant BTK. The quantitative data clearly demonstrate the high potency and efficiency of this compound in mediating this degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions governing the activity of this compound and other cereblon-recruiting PROTACs, paving the way for the development of next-generation targeted protein degraders.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
MT-802: A Technical Guide to a PROTAC-Mediated Approach for Targeting C481S Mutant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MT-802, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), with a particular focus on its efficacy against the ibrutinib-resistant C481S mutant. This document details the mechanism of action, quantitative biochemical and cellular data, relevant experimental methodologies, and the signaling pathways involved.
Introduction: Overcoming Ibrutinib Resistance
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[1][2] The irreversible inhibitor ibrutinib has been a transformative treatment for these diseases.[1][3] However, a significant portion of patients, estimated to be over 80% in CLL, develop resistance, primarily through a C481S mutation at the site of covalent binding.[3] This mutation to serine prevents ibrutinib from effectively binding to and inhibiting BTK.
To address this clinical challenge, this compound was developed as a PROTAC. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. This compound is comprised of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, a mechanism that is effective against both wild-type (WT) and C481S mutant BTK.
Mechanism of Action of this compound
This compound's mechanism of action is distinct from that of traditional small-molecule inhibitors. Instead of merely blocking the kinase activity of BTK, it triggers its complete removal from the cell. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both BTK and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity of BTK to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.
-
Catalytic Nature: After inducing degradation, this compound is released and can bind to another BTK molecule, acting in a catalytic manner.
This degradation-based approach offers a promising strategy to overcome resistance caused by the C481S mutation, as it does not rely on covalent binding to the C481 residue.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Degradation Potency of this compound
| Parameter | Cell Line | BTK Genotype | Value |
| DC₅₀ | NAMALWA | Wild-Type | Not Specified |
| DC₅₀ | WT BTK XLAs | Wild-Type | 14.6 nM |
| DC₅₀ | C481S BTK XLAs | C481S Mutant | 14.9 nM |
| DC₅₀ | Not Specified | Not Specified | 1 nM |
| DC₅₀ | Not Specified | Not Specified | 9.1 nM |
| Maximal Degradation | Not Specified | Not Specified | Observed at 250 nM |
| Time to 50% Degradation | Not Specified | Not Specified | ~50 minutes |
| Time to Complete Degradation | Not Specified | Not Specified | As early as 4 hours |
Table 2: In Vitro Binding Affinity and Inhibition of this compound
| Parameter | Target | Assay Type | Value |
| IC₅₀ | BTK | TR-FRET | 18.11 nM |
| IC₅₀ | CRBN | TR-FRET | 1.258 µM |
| IC₅₀ | Wild-Type BTK | Not Specified | 46.9 nM |
| IC₅₀ | C481S BTK | Not Specified | 20.9 nM |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Clearance | 1662 mL/min/kg |
| Half-life (t₁/₂) | 0.119 h |
Note: The pharmacokinetic data for this compound indicated that it was not suitable for in vivo studies, which led to the development of subsequent compounds with improved properties.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols from the original publication by Buhimschi et al. are not fully available, this section provides representative methodologies for the key assays used to characterize this compound and similar BTK-targeting PROTACs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of this compound to BTK and CRBN.
Principle: TR-FRET measures the proximity of two molecules. In this context, a terbium-labeled antibody binds to a tagged recombinant protein (BTK or CRBN), and a fluorescent tracer binds to the protein's active site. When the tracer is displaced by a competing compound like this compound, the FRET signal decreases.
Materials:
-
Recombinant GST-tagged BTK or CRBN protein
-
Terbium-labeled anti-GST antibody
-
Fluorescently-labeled tracer specific for the BTK or CRBN ligand binding site
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the recombinant protein (BTK or CRBN).
-
Add the terbium-labeled anti-GST antibody.
-
Add the fluorescently-labeled tracer.
-
Add the diluted this compound or DMSO vehicle control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot against the log of the this compound concentration to determine the IC₅₀ value.
Western Blotting for BTK Degradation
This is a standard method to visualize and quantify the degradation of BTK in cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (BTK) and a loading control (e.g., actin).
Materials:
-
Cell lines (e.g., NAMALWA, WT BTK XLAs, C481S BTK XLAs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-phospho-BTK Y223, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software and normalize BTK levels to the loading control.
In-Cell Western Assay for High-Throughput Degradation Analysis
This assay provides a more high-throughput method for quantifying protein degradation directly in microplates.
Principle: Adherent cells are cultured in 96-well plates, treated with the degrader, then fixed and permeabilized. The target protein is detected using a primary antibody, followed by a fluorescently labeled secondary antibody. A second normalization antibody is used to control for cell number.
Materials:
-
Adherent cell line expressing the target protein
-
This compound
-
96-well clear-bottom plates
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (e.g., rabbit anti-BTK)
-
Normalization antibody (e.g., mouse anti-GAPDH)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
Remove the media and fix the cells with formaldehyde.
-
Wash the cells and permeabilize with Triton X-100.
-
Block the cells with blocking buffer.
-
Incubate with a cocktail of the primary antibodies for the target and normalization protein.
-
Wash the cells and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies.
-
Wash the cells and allow them to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels and calculate the normalized target protein level.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.
Simplified BTK Signaling Pathway
This diagram shows the central role of BTK in the B-cell receptor (BCR) signaling cascade.
References
Early Research Findings on MT-802 Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent, first-generation PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies. A significant challenge in the treatment of these cancers is the emergence of resistance to BTK inhibitors like ibrutinib, often through the C481S mutation in the BTK protein. This compound was developed to overcome this resistance by not just inhibiting, but completely eliminating the BTK protein, including the C481S mutant, through the ubiquitin-proteasome system. This document provides a detailed summary of the early preclinical research findings on the efficacy of this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK and CRBN into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple BTK molecules by a single this compound molecule.[1][2]
Quantitative In Vitro Efficacy Data
The early evaluation of this compound focused on its ability to induce the degradation of both wild-type (WT) and C481S mutant BTK in various cell lines, as well as its binding affinity for its targets. The key quantitative efficacy parameters are summarized below.
| Parameter | Value | Cell Line / Assay System | Target | Reference |
| DC50 | 14.6 nM | WT BTK XLAs cells | Wild-Type BTK | [2] |
| 14.9 nM | C481S BTK XLAs cells | C481S Mutant BTK | [2] | |
| 9.1 nM | Not specified | BTK | [3] | |
| 6.2 nM | NAMALWA cells | BTK | ||
| IC50 | 18.11 nM | TR-FRET-based binding assay | BTK | |
| 1.258 µM | TR-FRET-based binding assay | CRBN | ||
| Maximal Degradation | >99% at 250 nM | Not specified | BTK | |
| Time to Half-Maximal Degradation | ~50 minutes | Not specified | BTK | |
| Time to Complete Degradation | ~4 hours | Not specified | BTK |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The signaling pathway initiated by this compound involves the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: this compound forms a ternary complex with BTK and the CRBN E3 ligase, leading to BTK ubiquitination and proteasomal degradation.
Experimental Workflow for In Vitro Efficacy Assessment
A generalized workflow for assessing the in vitro efficacy of this compound is depicted below. This typically involves treating cancer cell lines with the compound and subsequently measuring the levels of the target protein.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments cited in the early research on this compound. Disclaimer: The specific protocols from the primary publication by Buhimschi et al. were not available; therefore, these are representative methodologies based on standard practices for such assays.
Protocol 1: In Vitro BTK Degradation Assay via Western Blot
Objective: To quantify the degradation of BTK in cultured cells following treatment with this compound.
Materials:
-
Cell lines (e.g., NAMALWA, TMD8, or engineered XLAs cells expressing WT or C481S BTK)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.25 nM to 250 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagents and capture the chemiluminescent signal using an imager.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify band intensities using densitometry software. Normalize BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle control for each concentration of this compound.
-
Determine the DC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT-based)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cell lines (e.g., TMD8)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and wells with media only (for background control). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.
-
In Vivo Efficacy and Pharmacokinetics
Early preclinical studies revealed that while this compound demonstrated excellent potency in degrading BTK in cellular assays, its pharmacokinetic properties in mice were suboptimal for in vivo development. Specifically, this compound exhibited a high clearance (1662 mL/min/kg) and a very short half-life (0.119 hours). These unfavorable characteristics precluded its advancement into in vivo efficacy studies. This led to further medicinal chemistry efforts to improve the pharmacokinetic profile, resulting in the development of next-generation BTK PROTACs such as SJF620.
Conclusion
The early research on this compound successfully demonstrated the potential of the PROTAC technology to induce the degradation of BTK, including the clinically relevant C481S mutant that confers resistance to ibrutinib. The in vitro data clearly established this compound as a potent and rapid degrader of its target. However, its poor pharmacokinetic profile highlighted a critical challenge in the development of early-generation PROTACs and underscored the importance of optimizing not just target engagement and degradation, but also drug-like properties for successful translation into in vivo models and ultimately, the clinic. The findings from this compound paved the way for the design of improved BTK-degrading PROTACs with more favorable pharmacological characteristics.
References
understanding the ubiquitin-proteasome system in MT-802 action
An In-Depth Technical Guide to the Ubiquitin-Proteasome System in MT-802 Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on its interaction with the ubiquitin-proteasome system (UPS). This document details the molecular machinery hijacked by this compound to induce the degradation of its target, Bruton's tyrosine kinase (BTK), and provides methodologies for key experiments used to characterize this process.
Introduction to the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins.[1] This process is essential for maintaining protein homeostasis and regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[2] The UPS involves a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome.[3]
The key players in the ubiquitination cascade are:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate. The human genome encodes for over 600 E3 ligases, providing substrate specificity to the UPS.
This compound: A PROTAC Targeting BTK for Degradation
This compound is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK) for degradation.[4] BTK is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in various B-cell malignancies.[5] this compound is classified as a PROTAC, which functions by co-opting the cell's natural protein disposal machinery to eliminate a target protein.
The structure of this compound consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action is particularly effective against mutations that confer resistance to traditional inhibitors, such as the C481S mutation in BTK which reduces the efficacy of ibrutinib.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: Degradation Potency of this compound
| Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Wild-Type BTK | WT BTK XLAs cells | 14.6 | >99 | |
| C481S Mutant BTK | C481S BTK XLAs cells | 14.9 | >99 | |
| BTK | Not Specified | 9.1 | Not Specified | |
| BTK | Not Specified | 1 | Not Specified |
DC₅₀: Concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Binding Affinities of this compound
| Binding Partner | Assay | IC₅₀ | Reference |
| BTK | TR-FRET | 18.11 nM | |
| CRBN | TR-FRET | 1.258 µM |
IC₅₀: Concentration of the compound that inhibits 50% of the binding in a competitive assay.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound-mediated BTK degradation.
Caption: this compound mediated degradation of BTK via the ubiquitin-proteasome system.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for assessing the activity of a PROTAC like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PROTACs.
Cell Culture and Treatment
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) or HEK293T cells transiently expressing wild-type or mutant BTK are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (typically from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The level of BTK is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
TR-FRET for Ternary Complex Formation
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the proximity of BTK and CRBN induced by this compound.
-
Reagents: Recombinant tagged BTK (e.g., His-tagged) and CRBN (e.g., GST-tagged) proteins, along with fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-d2).
-
Procedure: In a microplate, recombinant BTK and CRBN are incubated with varying concentrations of this compound. The fluorescently labeled antibodies are then added.
-
Measurement: The TR-FRET signal is measured using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can favor binary complex formation over the ternary complex, leading to a "hook effect".
Immunoprecipitation for Ubiquitination
-
Cell Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Cell lysates are incubated with an anti-BTK antibody overnight at 4°C, followed by incubation with protein A/G agarose beads.
-
Western Blotting: The immunoprecipitated proteins are washed, eluted, and then analyzed by western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated BTK.
Conclusion
This compound exemplifies the therapeutic potential of targeted protein degradation by effectively hijacking the ubiquitin-proteasome system to eliminate BTK. Its ability to induce the degradation of both wild-type and clinically relevant mutant forms of BTK highlights the advantages of this modality over traditional enzyme inhibition. A thorough understanding of the intricate interplay between this compound, its target protein, the recruited E3 ligase, and the broader ubiquitin-proteasome machinery is paramount for the continued development and optimization of this promising class of therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC molecules like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MT-802: A PROTAC-Mediated BTK Degrader for B-Cell Malignancies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a clinically validated target in a spectrum of B-cell malignancies. By hijacking the cell's ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors. This guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism, potency, and the experimental methodologies used in its evaluation. Notably, this compound has demonstrated efficacy against both wild-type BTK and the clinically significant C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib. While this compound's potent in vitro activity has been established, its development highlighted pharmacokinetic challenges, leading to the subsequent development of optimized analogs such as SJF620.
Mechanism of Action: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK proteins, differentiating its pharmacological profile from that of stoichiometric inhibitors.
Below is a diagram illustrating the signaling pathway and mechanism of action of this compound.
Caption: Mechanism of action of this compound in B-cell malignancies.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in inducing BTK degradation and its binding affinity to its targets.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | BTK Genotype | DC50 (nM) | Dmax | Assay Type | Reference |
| NAMALWA | Wild-Type | 7.9 - 9.1 | >95% | Western Blot | [3][4][5] |
| WT BTK XLAs | Wild-Type | 14.6 | >95% | Western Blot | |
| C481S BTK XLAs | C481S Mutant | 14.9 | >95% | Western Blot | |
| Patient CLL Cells | C481S Mutant | Not Reported (potent at nM) | >99% at 100nM | Western Blot |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Binding Affinities of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BTK | 18.11 | TR-FRET | |
| Cereblon (CRBN) | 1258 | TR-FRET |
IC50: The concentration of the inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Clearance (CL) | 1662 mL/min/kg | Intravenous (IV) | |
| Half-life (t½) | 0.119 hours | Intravenous (IV) |
Note: The poor pharmacokinetic profile of this compound led to the development of the improved analog, SJF620.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline the general protocols for the key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: B-cell malignancy cell lines such as NAMALWA (Burkitt's lymphoma) and XLA-derived cells (WT and C481S BTK) were utilized.
-
Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the final desired concentrations for treating the cells for specified time periods (e.g., 4 to 24 hours).
Western Blot for BTK Degradation
This assay is used to quantify the amount of BTK protein remaining in cells after treatment with this compound.
Caption: General workflow for Western Blot analysis of BTK degradation.
-
Lysis: After treatment, cells were washed with ice-cold PBS and lysed with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., anti-GAPDH) was also used to normalize for protein loading. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software to determine the percentage of BTK degradation relative to a vehicle-treated control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET assays were used to measure the binding affinity of this compound to BTK and Cereblon.
Caption: Principle of the competitive TR-FRET binding assay for this compound.
-
Assay Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase by the test compound (this compound). The assay utilizes a europium-labeled anti-tag antibody that binds to the tagged kinase (BTK or CRBN) and a tracer labeled with an acceptor fluorophore (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, the proximity to the europium-labeled antibody results in a high FRET signal.
-
Procedure:
-
A solution containing the tagged kinase and the europium-labeled antibody is prepared.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The fluorescently labeled tracer is added to initiate the binding competition.
-
After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by this compound. The IC50 value is determined by plotting the FRET ratio against the concentration of this compound.
Conclusion and Future Directions
The preclinical data for this compound establish it as a potent degrader of both wild-type and C481S mutant BTK in vitro. Its mechanism of action, leveraging the ubiquitin-proteasome system, provides a compelling strategy to overcome acquired resistance to covalent BTK inhibitors in B-cell malignancies. While the pharmacokinetic limitations of this compound hindered its progression into in vivo efficacy studies, the foundational research has paved the way for the development of next-generation BTK degraders with improved drug-like properties. The principles and methodologies outlined in this guide are fundamental to the continued exploration of PROTAC-mediated protein degradation as a therapeutic modality in oncology.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTACs | BTK | TargetMol [targetmol.com]
In Vitro Efficacy of MT-802 on Leukemia Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of this compound in leukemia.
Executive Summary
This compound is a potent degrader of both wild-type (WT) and C481S mutant BTK.[3][4] The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib in Chronic Lymphocytic Leukemia (CLL).[3] this compound effectively induces the degradation of BTK in various leukemia cell lines, leading to the inhibition of downstream signaling pathways crucial for cell survival and proliferation. This guide summarizes the available quantitative data, details the experimental protocols for key in vitro assays, and provides visual representations of the underlying molecular mechanisms.
Data Presentation
The efficacy of this compound in inducing the degradation of BTK has been quantified in several leukemia cell lines. The half-maximal degradation concentration (DC50) values are presented in the table below.
| Cell Line | BTK Genotype | DC50 (nM) | Reference |
| NAMALWA | Wild-Type | 14.6 | |
| WT BTK XLAs | Wild-Type | 14.6 | |
| C481S BTK XLAs | C481S Mutant | 14.9 |
Additionally, this compound demonstrates binding affinity to BTK with an IC50 of 18.11 nM and to the E3 ligase Cereblon (CRBN) with an IC50 of 1.258 µM in TR-FRET-based binding assays.
Signaling Pathways and Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it facilitates the interaction between BTK and the Cereblon (CRBN) E3 ubiquitin ligase.
The degradation of BTK disrupts the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells. Key downstream effectors of BTK include Phospholipase Cγ2 (PLCγ2), Extracellular signal-regulated kinase (ERK), and the NF-κB pathway. By degrading BTK, this compound is expected to inhibit the phosphorylation and activation of these downstream targets, ultimately leading to decreased cell proliferation and survival.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
Human leukemia cell lines, such as NAMALWA (Burkitt's lymphoma), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BTK Degradation
-
Cell Treatment: Seed leukemia cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling with Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Western Blot Workflow for BTK Degradation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
This compound demonstrates potent and selective degradation of BTK, including the clinically relevant C481S mutant, in various leukemia cell lines. The disruption of the BCR signaling pathway provides a strong rationale for its further development as a therapeutic agent for leukemias, particularly in cases of acquired resistance to conventional BTK inhibitors. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for MT-802, a Novel Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MT-802 is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for characterizing the cellular effects of this compound, including its impact on cell viability, target engagement, and downstream signaling.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of transcription factors that are critical for cell proliferation and survival.
Application Notes and Protocols for MT-802 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent, selective, and rapid proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] As a heterobifunctional molecule, this compound functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for subsequent degradation by the 26S proteasome. This mechanism of action makes this compound a valuable tool for studying the downstream effects of BTK loss-of-function and for the development of therapeutics targeting B-cell malignancies, such as chronic lymphocytic leukemia (CLL). Notably, this compound is effective against both wild-type BTK and the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib.
These application notes provide detailed protocols for the use of this compound in a laboratory setting to characterize its effects on BTK degradation and cellular viability.
Mechanism of Action of this compound
This compound is a PROTAC that co-opts the cell's natural protein disposal system to eliminate BTK. The molecule consists of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon. The formation of this ternary complex (BTK-MT-802-CRBN) brings BTK into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
References
Application Notes and Protocols for MT-802 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It has demonstrated significant efficacy in vitro, particularly against the C481S mutant BTK, a common cause of resistance to the BTK inhibitor ibrutinib in Chronic Lymphocytic Leukemia (CLL)[1]. However, preclinical studies in mouse models have revealed that this compound possesses suboptimal pharmacokinetic properties, rendering it unsuitable for in vivo applications. These application notes provide a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and the pharmacokinetic challenges that hinder its use in mouse models. Furthermore, general protocols for the formulation and administration of small molecules in mice are provided as a reference for researchers working with similar compounds.
Introduction to this compound
This compound is a heterobifunctional molecule that acts as a BTK degrader[2][3]. It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action offers a potential advantage over traditional inhibitors, as it can eliminate the target protein entirely. In vitro studies have shown that this compound effectively degrades both wild-type and C481S mutant BTK at nanomolar concentrations[1][4].
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with BTK and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in diseases like CLL.
In Vitro Activity of this compound
In vitro experiments have highlighted the potency of this compound. It induces rapid and robust degradation of BTK in various cell lines and primary patient samples.
| Parameter | Cell Line/Condition | Value | Reference |
| DC50 (BTK Degradation) | NAMALWA cells | 9.1 nM | |
| DC50 (Wild-Type BTK) | WT BTK XLAs cells | 14.6 nM | |
| DC50 (C481S Mutant BTK) | C481S BTK XLAs cells | 14.9 nM | |
| Maximal Degradation | NAMALWA cells (250 nM) | >99% | |
| Time to Half-Maximal Degradation | - | ~50 minutes | |
| Time to Near-Maximal Degradation | - | 4 hours |
Pharmacokinetics of this compound in Mouse Models
Despite its promising in vitro profile, this compound exhibited poor pharmacokinetic properties in mice, which precluded its further development for in vivo studies.
| Parameter | Value | Conclusion | Reference |
| Clearance | 1662 mL/min/kg | Too high | |
| Half-life (t1/2) | 0.119 h | Too short |
These findings indicate that this compound is rapidly cleared from the circulation in mice, making it challenging to maintain a therapeutic concentration for a sufficient duration to achieve in vivo efficacy. This has led to the development of analogs with improved pharmacokinetic profiles.
General Protocols for Small Molecule Administration in Mouse Models
While this compound itself is not suitable for in vivo studies, the following protocols provide a general framework for the formulation and administration of similar small molecules in mouse models of cancer, such as CLL xenografts.
Formulation of a Small Molecule for In Vivo Dosing
The choice of vehicle is critical for ensuring the solubility and stability of the compound. A common formulation for PROTACs and other small molecules for preclinical studies is a suspension or solution in a multi-component vehicle.
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare a stock solution of the compound in DMSO.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add the saline to the mixture and vortex until a clear solution or a uniform suspension is formed.
-
The final formulation should be prepared fresh before each administration.
Administration Routes in Mice
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
| Route | Recommended Volume | Needle Gauge | Notes |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Common route for systemic delivery. |
| Oral Gavage (PO) | < 10 mL/kg | 20-22 G (ball-tip) | For orally bioavailable compounds. |
| Subcutaneous (SC) | < 2-3 mL (split sites) | 25-27 G | Slower absorption compared to IP or IV. |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 G | Provides immediate systemic exposure. |
Experimental Workflow for Efficacy Studies in a Xenograft Model
The following workflow outlines a general procedure for evaluating the efficacy of a BTK degrader in a mouse xenograft model of CLL.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in Matrigel) into the flank of immunodeficient mice.
-
Tumor Monitoring: Monitor tumor growth regularly using calipers or bioluminescent imaging.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Treatment: Administer the compound and vehicle according to the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for downstream analysis, such as western blotting for BTK levels, immunohistochemistry, and pharmacokinetic analysis.
Conclusion
This compound is a potent in vitro degrader of BTK with activity against the clinically important C481S mutant. However, its utility as a therapeutic agent is limited by its poor pharmacokinetic properties in mice. The information and protocols provided herein are intended to guide researchers on the properties of this compound and to offer general methodologies for the in vivo evaluation of similar small molecules in mouse models. Future research in this area will likely focus on analogs of this compound that retain its potent degradation activity while possessing a more favorable pharmacokinetic profile suitable for in vivo efficacy studies.
References
Application Notes and Protocols for Measuring BTK Degradation by MT-802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the degradation of Bruton's tyrosine kinase (BTK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, MT-802. The protocols and data presented are intended to guide researchers in accurately assessing the efficacy and mechanism of action of this compound in relevant cellular models.
Introduction to this compound
This compound is a potent PROTAC that orchestrates the degradation of BTK.[1] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][3] This mechanism of action allows for the elimination of the BTK protein, offering a distinct advantage over traditional inhibitors that only block its function.[3] this compound has demonstrated effectiveness in degrading both wild-type BTK and the C481S mutant, which is associated with resistance to inhibitors like ibrutinib.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in inducing BTK degradation and its binding affinities.
Table 1: this compound-Induced BTK Degradation
| Cell Line/Context | BTK Genotype | DC50 (nM) | Dmax | Time Point | Reference |
| NAMALWA Cells | Wild-Type | 14.6 | >99% at 250 nM | 24 hours | |
| NAMALWA Cells | Wild-Type | ~9.1 | >99% at 250 nM | 24 hours | |
| XLA Cells | Wild-Type | ~15 | Not Specified | Not Specified | |
| XLA Cells | C481S Mutant | 14.9 | Not Specified | 24 hours | |
| XLA Cells | C481S Mutant | ~15 | Not Specified | Not Specified | |
| HEK293 Cells (transient expression) | E41K, C481R, C481Y, C481T, C481F, L528W | Not Specified | Degradation observed | 24 hours |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Binding Affinity of this compound
| Target Protein | Assay Type | IC50 | Reference |
| BTK | TR-FRET | 18.11 nM | |
| Cereblon (CRBN) | TR-FRET | 1.258 µM |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of this compound and the central role of BTK in B-cell receptor signaling.
Caption: this compound forms a ternary complex with BTK and the CRBN E3 ligase, leading to BTK polyubiquitination and subsequent proteasomal degradation.
Caption: BTK is a critical kinase in the B-cell receptor signaling pathway, regulating cell survival and proliferation.
Experimental Protocols
The following protocols provide detailed step-by-step methodologies for measuring this compound-induced BTK degradation.
Experimental Workflow Overview
Caption: A general workflow for assessing this compound-induced BTK degradation using Western Blot and Flow Cytometry.
Protocol 1: Western Blotting for BTK Degradation
Western blotting is a robust method to visualize and quantify the reduction in BTK protein levels following treatment with this compound.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., NAMALWA, Ramos, JeKo-1)
-
This compound compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium. For a DC50 determination, a range from 0.1 nM to 1000 nM is recommended.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and collect the lysate into microcentrifuge tubes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of each protein sample into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control for each this compound concentration.
-
Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Flow Cytometry for BTK Degradation
Flow cytometry provides a high-throughput method to quantify protein degradation at the single-cell level.
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound compound and vehicle control (DMSO)
-
Ice-cold PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
-
Primary antibody against BTK (conjugated to a fluorophore, e.g., Alexa Fluor 488, or an unconjugated primary antibody)
-
Fluorophore-conjugated secondary antibody (if using an unconjugated primary)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the Western Blotting protocol (Step 1).
-
-
Cell Preparation for Staining:
-
Harvest cells and transfer them to FACS tubes.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding Fixation Buffer and incubating for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., methanol) and incubating for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with a staining buffer (e.g., PBS with 1% BSA).
-
Add the primary antibody against BTK diluted in staining buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in a solution containing the fluorophore-conjugated secondary antibody and incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in a final volume of staining buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gate on the single-cell population.
-
Determine the median fluorescence intensity (MFI) of the BTK signal for each treatment condition.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control using the MFI values.
-
Plot the data and calculate DC50 and Dmax values as described for Western Blotting.
-
Conclusion
The protocols and data provided herein offer a comprehensive guide for researchers to effectively measure and characterize the degradation of BTK induced by this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding and development of targeted protein degraders.
References
Application Note & Protocol: Detecting the Effects of MT-802 on the PI3K/Akt/mTOR Signaling Pathway Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction MT-802 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. This document provides a detailed protocol for utilizing Western blot analysis to quantify the effects of this compound on the phosphorylation status of key downstream effectors of this pathway, such as Akt and p70S6K, in treated cancer cell lines.
I. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental procedure for assessing the impact of this compound.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MT-802
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent, selective, and covalent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is implicated in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). This compound functions by recruiting BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein. This mechanism of action makes this compound a promising therapeutic agent, particularly for overcoming resistance to traditional BTK inhibitors, such as the C481S mutation.
Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of protein expression and signaling events at the single-cell level. This application note provides detailed protocols for the flow cytometric analysis of cells treated with this compound to assess its efficacy in inducing BTK degradation and modulating downstream signaling pathways.
Key Applications
-
Quantification of this compound-mediated BTK protein degradation.
-
Analysis of the inhibition of BTK signaling through measurement of downstream phospho-proteins.
-
Assessment of apoptosis induction in cancer cell lines following this compound treatment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | BTK Genotype | Value |
| DC50 | NAMALWA | Wild-Type | 6.2 nM |
| WT BTK XLAs | Wild-Type | 14.6 nM | |
| C481S BTK XLAs | C481S Mutant | 14.9 nM | |
| IC50 | Biochemical Assay | Wild-Type | 18.11 nM |
| Biochemical Assay | CRBN | 1.258 µM |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Assessment of this compound Mediated BTK Degradation by Intracellular Flow Cytometry
This protocol describes the quantification of total BTK protein levels in a human B-cell lymphoma cell line, such as NAMALWA or a CLL-derived cell line, following treatment with this compound.
Materials:
-
NAMALWA cells (or other suitable B-cell line)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-BTK antibody, conjugated (e.g., Alexa Fluor 488 or PE)
-
Isotype control antibody, conjugated with the same fluorochrome
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture NAMALWA cells in complete medium to a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
-
Fixation:
-
Add 100 µL of Fixation Buffer to the cell suspension.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the anti-BTK antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the median fluorescence intensity (MFI) of the BTK signal in the treated versus control samples.
-
Protocol 2: Analysis of BTK Pathway Phosphorylation by Phosflow Cytometry
This protocol outlines the measurement of phosphorylated BTK (pBTK) and downstream signaling molecules to assess the functional consequence of BTK degradation.
Materials:
-
Cells treated with this compound as in Protocol 1.
-
B-cell activator (e.g., anti-IgM F(ab')2 fragments)
-
Phosflow Fix Buffer (e.g., BD Cytofix™)
-
Phosflow Perm Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Anti-pBTK (Y223) antibody, conjugated
-
Anti-pPLCγ2 (Y759) antibody, conjugated
-
Anti-pERK1/2 (T202/Y204) antibody, conjugated
-
Corresponding isotype controls.
Procedure:
-
Cell Treatment and Stimulation:
-
Treat cells with this compound as described in Protocol 1.
-
Prior to harvesting, stimulate the cells with a B-cell activator (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-15 minutes) to induce BTK pathway phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Phosflow Fix Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Permeabilize the cells by adding ice-cold Phosflow Perm Buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Phospho-Protein Staining:
-
Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the cocktail of conjugated anti-phospho-protein antibodies or isotype controls.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the MFI of the phospho-protein signals to determine the effect of this compound on BTK pathway activation.
-
Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis in cells treated with this compound.
Materials:
-
Cells treated with this compound as in Protocol 1.
-
Annexin V Binding Buffer
-
Annexin V, conjugated (e.g., FITC or APC)
-
Propidium Iodide (PI) solution
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells and pellet by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation to correct for spectral overlap between the fluorochromes.
-
Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Application of MT-802 in CRISPR-Edited Cell Lines: A Comprehensive Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the use of MT-802, a potent and selective Bruton's Tyrosine Kinase (BTK) PROTAC® degrader, in CRISPR-edited cell lines. As resistance to conventional BTK inhibitors, such as ibrutinib, often arises from mutations like C481S, there is a critical need for novel therapeutic strategies. This compound offers a promising approach by inducing the degradation of both wild-type and mutant BTK. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for utilizing this compound in precisely engineered cellular models of drug resistance. We provide a summary of this compound's activity, detailed protocols for generating CRISPR-edited cell lines, methods for assessing on-target and off-target effects, and analysis of downstream signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway that is implicated in various B-cell malignancies. This compound functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. A key advantage of this compound is its ability to effectively degrade both wild-type BTK and clinically relevant mutants, such as the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and binding affinities of this compound against wild-type and mutant BTK from various studies.
| Parameter | Cell Line | BTK Genotype | Value | Reference |
| DC₅₀ (Degradation) | NAMALWA | Wild-type | 14.6 nM | [1] |
| DC₅₀ (Degradation) | C481S BTK XLAs | C481S Mutant | 14.9 nM | [1] |
| IC₅₀ (Binding) | N/A | Wild-type BTK | 18.11 nM | [1] |
| IC₅₀ (Binding) | N/A | Cereblon (CRBN) | 1.258 µM |
Table 1: In vitro activity of this compound.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to eliminate BTK. The following diagram illustrates the mechanism of action.
References
Application Notes and Protocols for MT-802 in In Vivo Studies of Drug-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies is a significant clinical challenge. In B-cell malignancies such as chronic lymphocytic leukemia (CLL), the irreversible Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has transformed treatment landscapes. However, the emergence of resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in BTK, leads to disease relapse and poor outcomes for patients.[1][2]
MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance mechanism. As a heterobifunctional molecule, this compound links a ligand for BTK to a recruiter for the cereblon (CRBN) E3 ubiquitin ligase.[1] This unique mechanism of action leads to the targeted degradation of the BTK protein, rather than simple inhibition, offering a promising therapeutic strategy against both wild-type and C481S-mutant BTK-driven cancers.[1][2]
These application notes provide a comprehensive overview of the use of this compound for in vivo studies of drug-resistant tumors, including its mechanism of action, protocols for key experiments, and a summary of its preclinical activity.
Mechanism of Action
This compound operates through a novel mechanism of targeted protein degradation. Unlike traditional small molecule inhibitors that block the enzymatic activity of a target protein, this compound facilitates the complete removal of the BTK protein from the cell. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to both the BTK protein and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.
-
Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.
-
Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BTK protein, acting catalytically to eliminate multiple target proteins.
This degradation-based approach is effective against the ibrutinib-resistant C481S BTK mutant because it does not rely on the covalent binding that is disrupted by the mutation.
BTK Signaling Pathway in Ibrutinib Resistance and this compound Intervention
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells. BTK is a key kinase in this pathway. In ibrutinib-resistant CLL, the C481S mutation in BTK prevents ibrutinib from binding and inhibiting its kinase activity, leading to sustained downstream signaling. This compound circumvents this by degrading the entire BTK protein, thereby shutting down the signaling cascade.
Quantitative Data Presentation
This compound has demonstrated potent degradation of both wild-type and C481S mutant BTK in vitro.
| Parameter | Wild-Type BTK | C481S Mutant BTK | Reference |
| DC50 (Degradation) | ~9.1 nM | >99% degradation at nM concentrations | |
| Maximal Degradation | >99% at 250 nM | >99% at nM concentrations | |
| Time to 50% Degradation | ~50 minutes | Not explicitly stated, but complete degradation within 4 hours |
Note: Specific DC50 for C481S mutant was not provided in the primary publication, but equivalent potent degradation at nanomolar concentrations was reported.
Experimental Protocols
In Vitro BTK Degradation Assay
Objective: To determine the concentration-dependent degradation of BTK by this compound in a relevant cell line.
Materials:
-
Ibrutinib-resistant cell line (e.g., HBL-1 cells expressing BTK C481S mutant)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies (anti-BTK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed the ibrutinib-resistant cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a DMSO-only control.
-
Treat the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
After incubation, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-BTK antibody to detect the levels of BTK protein. Use an anti-GAPDH antibody as a loading control.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
In Vivo Xenograft Model of Ibrutinib-Resistant B-cell Malignancy
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of ibrutinib-resistant cancer.
Note: While extensive in vivo efficacy data for this compound is not publicly available, and its pharmacokinetic properties were reported to be suboptimal for in vivo studies, the following protocol is a representative example based on studies with other BTK degraders and xenograft models of ibrutinib-resistant CLL.
Materials:
-
Immunocompromised mice (e.g., NSG or Rag2-/-γc-/-)
-
Ibrutinib-resistant human B-cell malignancy cell line (e.g., TMD-8 with C481S BTK expression)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject the ibrutinib-resistant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. A control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect the tumors for further analysis (e.g., Western blotting to confirm BTK degradation, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Experimental Workflow
Summary and Conclusion
This compound is a pioneering BTK-targeting PROTAC that has demonstrated significant potential in overcoming ibrutinib resistance in vitro. Its ability to induce potent and rapid degradation of both wild-type and, critically, the C481S mutant BTK, provides a strong rationale for its investigation in drug-resistant B-cell malignancies.
While the preclinical development of this compound itself may have been limited by its pharmacokinetic profile, the principles of its design and its demonstrated in vitro efficacy have paved the way for the development of next-generation BTK degraders with improved drug-like properties. The protocols and data presented here serve as a valuable resource for researchers investigating targeted protein degradation as a therapeutic strategy for drug-resistant cancers. Further studies with optimized BTK degraders are warranted to fully realize the clinical potential of this innovative approach.
References
Troubleshooting & Optimization
troubleshooting MT-802 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues that may be encountered during experiments with MT-802.
Troubleshooting Guide: Resolving this compound Insolubility
This guide is designed in a question-and-answer format to directly address specific issues you might face with this compound solubility.
Question: My this compound powder is not dissolving in my chosen solvent. What should I do?
Answer:
Initial insolubility of this compound powder can often be resolved by following a systematic approach. This compound is a potent PROTAC that degrades Bruton's tyrosine kinase (BTK) and is known to be practically insoluble in water but highly soluble in dimethyl sulfoxide (DMSO).[1]
Here are the recommended steps:
-
Verify the Solvent: Confirm that you are using an appropriate solvent. For this compound, high-purity, anhydrous DMSO is the recommended primary solvent for creating stock solutions.[1][2]
-
Check Concentration: Ensure you are not exceeding the known solubility limit of this compound. In DMSO, it is reported to be soluble up to 100 mg/mL (approximately 126.93 mM).[1][3]
-
Mechanical Agitation: Vortexing the solution for several minutes can help break up powder aggregates and facilitate dissolution.
-
Sonication: If vortexing is insufficient, sonicating the sample for 5-10 minutes can provide the necessary energy to dissolve the compound.
-
Gentle Warming: As a final step, you can gently warm the solution to 37°C in a water bath for 10-15 minutes. This can increase the solubility of the compound. However, avoid excessive heat, as it may lead to degradation.
If the issue persists, consider the quality of your DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.
Question: My this compound stock solution in DMSO appears cloudy or has formed a precipitate after storage. What happened and how can I fix it?
Answer:
Precipitation of this compound from a DMSO stock solution upon storage, especially after freeze-thaw cycles, is a common issue. This can be attributed to a few factors:
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles can promote precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize this.
-
Moisture Absorption: DMSO readily absorbs moisture from the air, which can decrease the solubility of this compound over time. Always use anhydrous DMSO and keep containers tightly sealed.
-
Storage Temperature: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.
To redissolve the precipitate, you can try gently warming the vial to 37°C and vortexing or sonicating as described in the previous answer. If the precipitate does not fully redissolve, the concentration of your stock solution is likely lower than intended, which can lead to variability in experimental results.
Question: I need to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates when I dilute my DMSO stock. How can I overcome this?
Answer:
This is a common challenge due to the poor aqueous solubility of this compound. Direct dilution of a concentrated DMSO stock into aqueous media often leads to precipitation. Here are several strategies to improve the aqueous solubility for in vitro assays:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Increase Co-Solvent Concentration: If your experiment allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.
-
Use a Formulation with Surfactants: For in vivo studies and potentially for some in vitro applications, a formulation containing surfactants can be used. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of up to 4 mg/mL.
-
Complexation with Cyclodextrins: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a PROTAC BTK degrader with the following properties:
-
CAS Number: 2231744-29-7
-
Molecular Formula: C₄₁H₄₁N₉O₈
-
Molecular Weight: 787.82 g/mol
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a PROTAC (Proteolysis Targeting Chimera). It recruits Bruton's tyrosine kinase (BTK) to the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This mechanism is effective against both wild-type BTK and the C481S mutant, which is associated with ibrutinib resistance in chronic lymphocytic leukemia (CLL).
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Approximate Molar Concentration | Reference(s) |
| DMSO | 100 mg/mL | 126.93 mM | |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A | |
| Chloroform | Slightly Soluble | Not Specified | |
| Methanol | Slightly Soluble | Not Specified |
Table 2: Example Formulations for In Vivo Use
| Formulation Components | Concentration of this compound | Reference(s) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (5.08 mM) | |
| 50 µL of 100 mg/mL DMSO stock + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH₂O | Not Specified | |
| 50 µL of 10 mg/mL DMSO stock + 950 µL corn oil | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (CAS: 2231744-29-7)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 7.88 mg of this compound (Molecular Weight: 787.82 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2-3 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Visualizations
References
common challenges in MT-802 experiments
Welcome to the technical support center for MT-802 experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with the BTK PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bruton's tyrosine kinase (BTK).[1][2] It functions by recruiting BTK to the cereblon E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][2] this compound is effective against both wild-type BTK and the C481S mutant, which is associated with resistance to ibrutinib in chronic lymphocytic leukemia (CLL).[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C for up to a year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations ranging from 0.25 nM to 250 nM are effective at inducing BTK degradation in NAMALWA cells. Maximal degradation is often observed around 250 nM.
Q4: How quickly does this compound induce BTK degradation?
A4: this compound is a rapid degrader of BTK. Significant degradation can be observed as early as 4 hours, with approximately half of the total BTK degraded within about 50 minutes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no BTK degradation | Improper compound dissolution: this compound may have precipitated out of solution. | Ensure complete dissolution in DMSO. Gentle heating or sonication can aid in dissolving the compound. Prepare fresh working solutions for each experiment. |
| Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration for your system. Concentrations up to 10 µM have been used in some studies. | |
| Incorrect incubation time: The incubation period may be too short to observe significant degradation. | Conduct a time-course experiment to identify the optimal incubation time. While degradation can be rapid, longer incubation times (e.g., 24 hours) have been reported. | |
| Cell line resistance: The cell line may have mechanisms that prevent effective PROTAC-mediated degradation. | Verify the expression of cereblon, the E3 ligase component recruited by this compound. Also, confirm the expression of BTK in your cell line. | |
| High cell toxicity | High concentration of this compound or DMSO: Excessive concentrations of the compound or the solvent can be toxic to cells. | Reduce the concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%). |
| Inconsistent results between experiments | Variability in experimental conditions: Inconsistent cell density, passage number, or reagent preparation can lead to variable outcomes. | Standardize all experimental parameters, including cell seeding density and passage number. Prepare fresh reagents and ensure accurate pipetting. |
| Compound degradation: Improper storage of this compound can lead to loss of activity. | Store this compound stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| DC50 (Wild-Type BTK) | 14.6 nM | WT BTK XLAs cells |
| DC50 (C481S Mutant BTK) | 14.9 nM | C481S BTK XLAs cells |
| IC50 (Binding to BTK) | 18.11 nM | TR-FRET-based binding assay |
| IC50 (Binding to CRBN) | 1.258 µM | TR-FRET-based binding assay |
Experimental Protocols
Protocol: In-Cell BTK Degradation Assay
-
Cell Seeding: Plate your cells of interest (e.g., NAMALWA, HEK293 with BTK expression) in a suitable culture plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations for your experiment (e.g., 0.25 nM to 250 nM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates to the same concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and then to the vehicle-treated control to determine the percentage of BTK degradation.
Visualizations
Caption: this compound signaling pathway for BTK degradation.
Caption: A typical experimental workflow for this compound studies.
References
improving the efficiency of MT-802 mediated degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of MT-802-mediated degradation of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is a heterobifunctional molecule, meaning it has two key components: a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By bringing BTK and CRBN into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to BTK. This polyubiquitination marks BTK for degradation by the 26S proteasome, leading to a reduction in total BTK protein levels.
Q2: What are the advantages of using this compound over traditional BTK inhibitors?
This compound offers several advantages over conventional small-molecule inhibitors of BTK:
-
Overcomes Resistance: this compound is effective against both wild-type BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.
-
Catalytic Activity: As a PROTAC, this compound acts catalytically. After inducing the degradation of one BTK molecule, it can be released to target another, allowing for sustained degradation at sub-stoichiometric concentrations.
-
High Potency: this compound induces BTK degradation at nanomolar concentrations.
-
Improved Selectivity: this compound has been shown to bind to fewer off-target kinases compared to ibrutinib, potentially leading to fewer side effects.
Q3: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (BTK) or the E3 ligase (CRBN) separately, preventing the formation of the productive ternary complex (BTK-MT802-CRBN) required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment over a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound is soluble in DMSO at concentrations up to 100 mg/mL. For cell-based assays, further dilution in culture medium is necessary.
Troubleshooting Guides
Problem 1: Inefficient or No BTK Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range of this compound (e.g., 0.1 nM to 10 µM). | To identify the optimal concentration for maximal degradation and to rule out the "hook effect". |
| Insufficient Incubation Time | Conduct a time-course experiment, treating cells with an optimal concentration of this compound and harvesting at different time points (e.g., 2, 4, 8, 12, 24 hours). | BTK degradation is time-dependent. Maximal degradation of BTK by this compound has been observed as early as 4 hours. |
| Low CRBN Expression in Cell Line | Verify the expression level of CRBN in your cell line using Western blotting or qPCR. | This compound relies on CRBN to mediate BTK degradation. Low or absent CRBN expression will result in poor efficacy. |
| Poor Cell Permeability | Ensure proper dissolution of this compound in DMSO and subsequent dilution in culture medium. Consider using a lower cell density to increase the effective concentration per cell. | PROTACs are relatively large molecules and may have limited cell permeability. |
| Issues with Experimental Reagents | Use fresh dilutions of this compound for each experiment. Ensure the quality and specificity of the primary antibody used for BTK detection in Western blotting. | Degradation of the compound or use of a non-specific antibody can lead to inaccurate results. |
Problem 2: High Cell Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step | Rationale |
| High this compound Concentration | Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. | High concentrations of any compound can lead to off-target toxicity. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and include a vehicle-only (DMSO) control in your experiments. | DMSO can be toxic to cells at higher concentrations. |
| Off-Target Protein Degradation | Perform proteomic analysis (e.g., mass spectrometry) to identify other proteins that may be degraded by this compound in your specific cell line. | While this compound is relatively selective, it is important to assess its off-target profile in the context of your experimental system. |
| Activation of Apoptotic Pathways | Perform a cell viability assay (e.g., RealTime-Glo™ MT Cell Viability Assay) in parallel with your degradation experiments. | To distinguish between targeted degradation and general cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Wild-Type BTK) | NAMALWA | 14.6 nM | |
| DC50 (C481S Mutant BTK) | C481S BTK XLAs | 14.9 nM | |
| IC50 (BTK Binding) | - | 18.11 nM | |
| IC50 (CRBN Binding) | - | 1.258 µM | |
| Maximal Degradation | - | >99% at nanomolar concentrations | |
| Time to 50% Degradation | - | ~50 minutes |
Table 2: Pharmacokinetic Properties of this compound (in mice)
| Parameter | Value | Reference |
| Clearance | 1662 mL/min/kg | |
| Half-life | 0.119 h |
Note: The pharmacokinetic properties of this compound were found to be suboptimal for in vivo studies, leading to the development of analogs with improved properties.
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BTK degradation relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either BTK or CRBN (or a tag if using overexpressed, tagged proteins) overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against BTK, CRBN, and any other relevant proteins to confirm the co-precipitation of the ternary complex components.
Visualizations
Caption: Mechanism of action for this compound-mediated BTK degradation.
References
addressing inconsistencies in MT-802 experimental data
Welcome to the technical support center for MT-802. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental data and provide guidance for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule that consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This mechanism allows for the removal of both wild-type and C481S mutant BTK, the latter being a common mutation conferring resistance to the BTK inhibitor ibrutinib.[2][3][4]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For stock solutions in a solvent like DMSO, it is recommended to store them at -80°C for up to one year and for shorter periods of up to one month at -20°C. To maintain the integrity of the compound, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q3: I am observing a decrease in BTK degradation at higher concentrations of this compound. What could be the cause?
This phenomenon is likely the "hook effect," a common characteristic of PROTACs. At excessively high concentrations, this compound can form binary complexes with either BTK or the CRBN E3 ligase separately, which are non-productive for degradation. This reduces the formation of the essential ternary complex (BTK-MT-802-CRBN), leading to decreased degradation efficiency. While some studies suggest this compound does not exhibit a significant hook effect at concentrations up to 2.5 µM, it is advisable to perform a full dose-response curve to identify the optimal concentration range for maximal degradation in your specific experimental system.
Q4: Are there known off-target effects for this compound?
This compound has been shown to bind to fewer off-target kinases than the covalent BTK inhibitor ibrutinib. KINOMEscan data indicates that besides BTK, this compound also binds to TEC kinase. As this compound utilizes the CRBN E3 ligase, there is a theoretical potential for off-target degradation of CRBN's natural "neosubstrates," such as the transcription factors IKZF1 and IKZF3. However, studies have indicated that this compound does not induce the degradation of these specific transcription factors in primary cells from Chronic Lymphocytic Leukemia (CLL) samples.
Q5: Is this compound suitable for in vivo studies?
Pharmacokinetic studies in mice have shown that this compound has a high clearance rate and a short half-life, making the parent compound challenging for in vivo experiments without further modification. Researchers aiming for in vivo studies may need to consider chemically modified analogs with improved pharmacokinetic properties.
Troubleshooting Guides
Issue 1: Inconsistent or No BTK Degradation
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration:
-
Recommendation: Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 5000 nM) to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). This will also help identify the concentration at which the "hook effect" may occur.
-
-
Incorrect Incubation Time:
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal BTK degradation. This compound has been reported to induce significant degradation within 4 hours.
-
-
Compound Solubility and Stability:
-
Recommendation: Ensure complete dissolution of this compound in high-quality, anhydrous DMSO before further dilution in cell culture media. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous media over extended periods may be limited.
-
-
Cell Line Variability:
-
Recommendation: Confirm the expression levels of both BTK and CRBN in your chosen cell line via Western blot or qPCR. The efficiency of this compound is dependent on the presence of both the target protein and the E3 ligase.
-
-
Issues with Western Blotting Technique:
-
Recommendation: Please refer to the detailed Western Blotting Troubleshooting Guide below.
-
Issue 2: High Variability in DC50 and Dmax Values
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding and Health:
-
Recommendation: Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment. Cell stress can affect protein turnover rates.
-
-
Assay Endpoint and Timing:
-
Recommendation: For endpoint assays, ensure that the chosen time point is on the plateau of the degradation curve to minimize variability due to slight differences in degradation kinetics.
-
-
Data Analysis and Curve Fitting:
-
Recommendation: Use a sufficient number of data points in your dose-response curve to allow for accurate non-linear regression analysis. Ensure that the curve fitting model is appropriate for your data.
-
Issue 3: Unexpected Cellular Toxicity
Possible Causes & Troubleshooting Steps:
-
High DMSO Concentration:
-
Recommendation: Ensure the final concentration of the DMSO vehicle in the cell culture medium is consistent across all samples and is at a non-toxic level (typically ≤ 0.5%).
-
-
Off-Target Effects:
-
Recommendation: While this compound is relatively selective, at high concentrations, off-target effects cannot be entirely ruled out. Correlate the observed toxicity with the BTK degradation profile. If toxicity occurs at concentrations where BTK is not effectively degraded, it may be due to off-target effects. Consider using a negative control compound that does not bind CRBN but is structurally similar to this compound to differentiate between on-target and off-target toxicity.
-
Data Presentation
Table 1: Reported Potency of this compound in Different Cell Lines
| Cell Line | Target BTK | DC50 (nM) | Dmax | Incubation Time (hours) | Reference |
| NAMALWA | Wild-Type | Not explicitly stated, but significant degradation at 250 nM | >99% | 24 | |
| WT BTK XLAs | Wild-Type | 14.6 | Not specified | 24 | |
| C481S BTK XLAs | C481S Mutant | 14.9 | Not specified | 24 |
Table 2: Reported Binding Affinities of this compound
| Target | Assay | IC50 | Reference |
| BTK | TR-FRET | 18.11 nM | |
| CRBN | TR-FRET | 1.258 µM |
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the corresponding loading control.
-
Calculate the percentage of remaining BTK relative to the vehicle control.
-
Mandatory Visualization
References
how to minimize MT-802 toxicity in cell cultures
Welcome to the technical support center for MT-802, a potent and selective Bruton's Tyrosine Kinase (BTK) PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Bruton's Tyrosine Kinase (BTK) for degradation. It is a bifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2] This mechanism allows for the removal of both wild-type and certain mutant forms of BTK, such as the C481S mutant which confers resistance to ibrutinib.[3][4]
Q2: What are the potential sources of toxicity when using this compound in cell culture?
A2: Potential toxicity in cell culture can arise from several factors:
-
On-target toxicity: While the goal is to degrade BTK in cancer cells, prolonged or high-concentration exposure might lead to the depletion of BTK in a manner that is detrimental even to the target cells, or in co-culture models, to non-target cells that also express BTK.
-
Off-target toxicity: Although this compound is reported to have fewer off-target effects than the kinase inhibitor ibrutinib, it's possible that at higher concentrations it could induce the degradation of other proteins, leading to unintended cellular effects.[5]
-
"Hook effect": A phenomenon observed with some PROTACs where at very high concentrations, the formation of the productive ternary complex (PROTAC-target-E3 ligase) is impaired, leading to reduced efficacy and potentially altered cellular responses.
-
Solvent toxicity: this compound is soluble in DMSO, which can be toxic to cells at higher concentrations. It is crucial to use a final DMSO concentration that is well-tolerated by the specific cell line being used, typically below 0.5%.
-
Compound stability and aggregation: Poor solubility or stability in culture media can lead to the formation of aggregates, which can cause non-specific cytotoxicity.
Q3: How can I minimize the toxicity of this compound in my cell culture experiments?
A3: To minimize toxicity, a systematic optimization of experimental parameters is recommended:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that results in maximal BTK degradation with minimal impact on cell viability. The effective concentration for BTK degradation is reported to be in the nanomolar range (DC50 of ~1-15 nM in various cell lines).
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired level of BTK degradation. This compound has been shown to induce significant BTK degradation within a few hours.
-
Careful Solvent Handling: Prepare stock solutions in fresh, high-quality DMSO. Ensure the final concentration of DMSO in the cell culture medium is low and consistent across all experimental conditions, including vehicle controls.
-
Use Appropriate Controls: Always include a vehicle-only control (cells treated with the same concentration of DMSO as the this compound treated cells). If available, an inactive epimer of the PROTAC can serve as an excellent negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at effective degradation concentrations. | The effective concentration for BTK degradation is also cytotoxic to the cells. | 1. Reduce incubation time: Shorter exposure may be sufficient for BTK degradation with less toxicity. 2. Dose-response optimization: Re-evaluate the dose-response curve to find a better therapeutic window. 3. Cell line sensitivity: The specific cell line may be highly dependent on BTK signaling for survival. Consider using a different cell line if appropriate for the research question. |
| Inconsistent results between experiments. | 1. Compound stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered sensitivity. 3. Inconsistent cell seeding density. | 1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure consistent cell seeding: Use a hemocytometer or automated cell counter for accurate cell seeding. |
| No BTK degradation observed. | 1. Incorrect concentration: The concentration used may be too low or in the range of the "hook effect". 2. Inactive compound: The compound may have degraded. 3. Low E3 ligase expression: The cell line may not express sufficient levels of CRBN. | 1. Perform a wide dose-response: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM). 2. Use fresh compound: Prepare fresh dilutions from a properly stored stock. 3. Check CRBN expression: Verify the expression of CRBN in your cell line via Western blot or qPCR. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for BTK degradation. Note that direct comparative data for cytotoxicity (e.g., IC50 or CC50) in the same experimental settings is not consistently reported in the literature. Researchers are encouraged to determine the cytotoxic profile of this compound in their specific cell system.
| Cell Line | Target | DC50 (Degradation) | Incubation Time | Reference |
| NAMALWA | Wild-type BTK | 14.6 nM | 24 h | |
| WT BTK XLAs | Wild-type BTK | 14.6 nM | 24 h | |
| C481S BTK XLAs | C481S mutant BTK | 14.9 nM | 24 h | |
| Various Cell Lines | BTK | ~1 nM | Not Specified |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%). Remove the overnight culture medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of BTK Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of BTK protein following this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BTK antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.
Visualizing Key Processes
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MT-802's Effect on BTK Phosphorylation
For researchers and professionals in drug development, understanding the precise mechanism and efficacy of novel kinase inhibitors is paramount. This guide provides a comparative analysis of MT-802, a promising PROTAC degrader, and its effect on Bruton's tyrosine kinase (BTK) phosphorylation, benchmarked against other notable BTK inhibitors.
This compound operates as a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to eliminate target proteins rather than just inhibit them. It effectively induces the degradation of both wild-type BTK and the C481S mutant, a common source of resistance to covalent BTK inhibitors like ibrutinib.[1] This degradation action directly leads to a reduction in the pool of active, phosphorylated BTK.
Comparative Analysis of BTK-Targeting Agents
The landscape of BTK-targeting compounds includes both irreversible and reversible inhibitors, each with distinct profiles. Here, we compare this compound with ibrutinib, acalabrutinib, and BMS-986142. While this compound degrades BTK, the others primarily act by inhibiting its kinase activity.
Data Summary: Potency and Cellular Effects
| Compound | Mechanism of Action | Target | Assay Type | Potency (IC50/DC50) | Key Findings on BTK Phosphorylation |
| This compound | PROTAC Degrader | BTK | Degradation | DC50: 9.1 nM | Reduces the level of phosphorylated BTK (pBTK, Y223) by degrading the entire protein. Effective against wild-type and C481S mutant BTK.[1] |
| Ibrutinib | Irreversible Inhibitor | BTK | Enzymatic Inhibition | IC50: 0.5 nM | Inhibits autophosphorylation of BTK (Tyr223).[2] Ineffective at reducing phosphorylated BTK in C481S mutant cells.[1] |
| Acalabrutinib | Irreversible Inhibitor | BTK | Enzymatic Inhibition | IC50: 5.1 nM | Reduces phosphorylation of BTK.[2] Shows similar inhibitory effects on BTK phosphorylation as ibrutinib. |
| BMS-986142 | Reversible Inhibitor | BTK | Enzymatic Inhibition | IC50: 0.5 nM | Potently inhibits BTK-dependent signaling pathways, including phosphorylation of downstream substrates. |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
BTK Signaling Pathway and Inhibition
Caption: BTK signaling cascade and points of intervention.
This diagram illustrates the B-cell receptor (BCR) signaling pathway, leading to the activation of BTK through phosphorylation. Conventional inhibitors block the activity of phosphorylated BTK, while this compound induces its degradation.
Experimental Workflow for Assessing BTK Phosphorylation
Caption: Western blot workflow for pBTK analysis.
This flowchart outlines the key steps in a Western blot experiment designed to quantify the levels of phosphorylated BTK in response to treatment with various inhibitors.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below are protocols for assessing BTK phosphorylation.
Western Blotting for Phospho-BTK (pBTK)
This protocol is a standard method for detecting and quantifying the levels of phosphorylated BTK in cell lysates.
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos, TMD8) to the desired density.
-
Treat cells with varying concentrations of this compound, ibrutinib, acalabrutinib, or BMS-986142 for a predetermined time. Include a vehicle control (e.g., DMSO).
-
For experiments investigating stimulated phosphorylation, activate the B-cell receptor (BCR) pathway with an appropriate stimulus (e.g., anti-IgM) for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total BTK and a housekeeping protein (e.g., GAPDH or β-actin).
-
Calculate the ratio of pBTK to total BTK and normalize to the housekeeping protein.
-
Flow Cytometry for Intracellular Phospho-BTK
This method allows for the analysis of BTK phosphorylation at the single-cell level.
-
Cell Preparation and Staining:
-
Treat cells as described in the Western blotting protocol.
-
Fix the cells with a fixation buffer (e.g., 1.5% formaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer).
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-pBTK antibody.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pBTK signal in the cell population of interest.
-
Compare the MFI of treated samples to the vehicle control to determine the change in BTK phosphorylation.
-
References
MT-802: A Preclinical Cross-Validation of Efficacy in Chronic Lymphocytic Leukemia Subtypes Against Current Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of MT-802, a novel Bruton's tyrosine kinase (BTK) Protac degrader, against established therapies for Chronic Lymphocytic Leukemia (CLL). Due to the current lack of clinical trial data for this compound, this comparison is based on its preclinical profile versus the clinical outcomes of approved treatments across various CLL subtypes. This document aims to offer a forward-looking perspective on the potential positioning of this compound in the evolving CLL treatment landscape.
Introduction to this compound and the Challenge of CLL Subtypes
Chronic Lymphocytic Leukemia is a heterogeneous disease characterized by diverse genetic and molecular subtypes that significantly influence clinical course and response to therapy. A key challenge in CLL treatment is the development of resistance to targeted agents, such as the first-generation BTK inhibitor, ibrutinib. Over 80% of CLL patients on ibrutinib eventually develop resistance, most commonly through a C481S mutation in the BTK protein.[1]
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the BTK protein, rather than simply inhibiting its enzymatic activity. This mechanism of action offers a potential advantage in overcoming resistance mediated by mutations in the drug-binding site.
Comparative Efficacy: Preclinical this compound vs. Clinical Alternatives
The following tables summarize the preclinical efficacy of this compound and the clinical efficacy of current standard-of-care and emerging therapies for CLL, with a focus on different subtypes where data is available.
Table 1: Efficacy in Ibrutinib-Resistant (C481S-mutated) CLL
| Treatment | Mechanism of Action | Efficacy in C481S-mutated CLL | Data Source |
| This compound | BTK Protein Degrader | >99% degradation of C481S-mutant BTK at nanomolar concentrations. Reduces phosphorylated BTK in C481S mutant cells.[1] | Preclinical (in vitro) |
| Ibrutinib | Covalent BTK Inhibitor | Ineffective; C481S mutation prevents covalent binding.[1] | Preclinical/Clinical |
| Acalabrutinib | Second-generation Covalent BTK Inhibitor | Reduced efficacy in the presence of C481S mutation. | Clinical |
| Zanubrutinib | Second-generation Covalent BTK Inhibitor | Reduced efficacy in the presence of C481S mutation. | Clinical |
| Pirtobrutinib | Non-covalent (Reversible) BTK Inhibitor | Active against C481S-mutated BTK. | Clinical |
| NX-5948 | BTK Protein Degrader | Overall Response Rate (ORR) of 75.5% at 8 weeks in patients with relapsed/refractory CLL/SLL, including those with prior BTK inhibitor treatment.[2] | Phase 1a/b Clinical Trial |
| BGB-16673 | BTK Protein Degrader | ORR of 77.6% in patients with CLL/SLL across all dose levels.[2] | Phase 1/2 Clinical Trial |
Table 2: Efficacy in High-Risk CLL (17p deletion and/or TP53 mutation)
| Treatment | Efficacy in High-Risk CLL | Data Source |
| This compound | Data not available | - |
| Acalabrutinib + Venetoclax (AV) | 36-month Progression-Free Survival (PFS) of 76.5%. | Phase 3 Clinical Trial (AMPLIFY) |
| Acalabrutinib + Venetoclax + Obinutuzumab (AVO) | 36-month PFS of 83.1%. | Phase 3 Clinical Trial (AMPLIFY) |
| BTK Degraders (General) | High ORRs observed in patients with 17p deletion and/or TP53 mutation (74.2%). | Clinical Trials (various degraders) |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule with one end binding to the BTK protein and the other to an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.
Caption: Mechanism of action of this compound, a BTK PROTAC degrader.
Experimental Protocols
While specific, detailed protocols for the preclinical studies on this compound are not publicly available, a general workflow for evaluating a BTK degrader can be outlined.
Caption: A generalized experimental workflow for preclinical evaluation of a BTK degrader.
Discussion and Future Outlook
The preclinical data for this compound is promising, particularly for CLL patients who have developed resistance to covalent BTK inhibitors via the C481S mutation. Its ability to induce rapid and near-complete degradation of both wild-type and mutant BTK suggests it could be a valuable therapeutic option.
However, the lack of clinical data for this compound makes a direct comparison with approved and late-stage clinical alternatives speculative. The clinical development of other BTK degraders, such as NX-5948 and BGB-16673, has shown high overall response rates in heavily pretreated CLL populations, including those with high-risk features. This sets a high bar for this compound as it enters clinical trials.
Future clinical development of this compound should focus on:
-
Safety and Tolerability: Establishing a safe dose and schedule in Phase 1 trials.
-
Efficacy in Resistant Populations: Demonstrating clinical benefit in patients who have failed covalent and non-covalent BTK inhibitors.
-
Activity in High-Risk Subtypes: Evaluating efficacy in patients with 17p deletion, TP53 mutations, and other poor prognostic markers.
-
Combination Strategies: Exploring potential synergies with other anti-CLL agents, such as BCL-2 inhibitors like venetoclax.
Conclusion
This compound represents a promising next-generation therapeutic strategy for CLL. Its potent preclinical activity against the most common form of ibrutinib resistance is a significant advantage. The successful clinical development of other BTK degraders provides a proof-of-concept for this therapeutic modality. As this compound progresses into clinical trials, its performance against the benchmarks set by other novel agents will be critical in defining its future role in the management of CLL. The research community awaits the first clinical data to validate the preclinical promise of this BTK degrader.
References
Comparative Analysis of the BTK Degrader MT-802 and its Analogs
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of the PROTAC BTK degrader MT-802, its pharmacokinetic-enhanced analog SJF620, and the first-generation BTK inhibitor ibrutinib.
This guide provides a detailed comparative analysis of this compound, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), and its key analogs. The primary focus is on its performance against wild-type BTK and the C481S mutant, a common resistance mechanism to the covalent BTK inhibitor ibrutinib. We also present a comparative assessment of SJF620, a structurally related PROTAC with improved pharmacokinetic properties. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate these compounds for their therapeutic potential.
Executive Summary
This compound is a heterobifunctional molecule that recruits BTK to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[1] This mechanism of action is distinct from that of traditional inhibitors like ibrutinib, which block the kinase activity of BTK. A key advantage of this compound is its ability to effectively degrade both wild-type BTK and the C481S mutant, which confers resistance to ibrutinib.[1][2] While this compound has demonstrated significant promise in cellular assays, its in vivo application has been limited by a high clearance rate and short half-life.[3] To address this, a medicinal chemistry campaign led to the development of SJF620, a PROTAC that retains the potent degradation profile of this compound but exhibits a superior pharmacokinetic profile in mice.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, its analog SJF620, and the comparator ibrutinib.
Table 1: In Vitro Degradation and Inhibition Potency
| Compound | Target | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | Wild-Type BTK | ~15 | >99 | ~50 |
| C481S Mutant BTK | ~15 | >99 | ~20 | |
| SJF620 | Wild-Type BTK | 7.9 | Not Reported | Not Reported |
| Ibrutinib | Wild-Type BTK | No Degradation | No Degradation | < 0.05 |
| C481S Mutant BTK | No Degradation | No Degradation | ~2000 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Compound | Half-life (t1/2) | Clearance (mL/min/kg) |
| This compound | 0.119 h | 1662 |
| SJF620 | 1.64 h | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BTK Degradation Assay via Western Blot
This protocol is used to determine the DC50 and Dmax values of PROTACs.
a. Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line expressing BTK (e.g., Ramos, JeKo-1) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., this compound, SJF620) or a vehicle control (e.g., DMSO) for a specified time (e.g., 17 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Also, probe the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Kinase Selectivity Profiling using KINOMEscan™
This method is used to assess the off-target binding of the compounds across the human kinome.
a. Principle:
-
The KINOMEscan™ assay is a competition-based binding assay.
-
Test compounds are profiled against a large panel of human kinases (e.g., over 400).
-
The assay measures the ability of a compound to displace a proprietary ligand from the kinase active site.
b. Assay Procedure:
-
Kinases are tagged with a DNA label and immobilized on a solid support.
-
The test compound is incubated with the kinase-ligand complex.
-
The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A lower amount of captured kinase indicates stronger binding of the test compound.
c. Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control.
-
A lower percentage indicates a stronger interaction. The data can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a circular dendrogram of the human kinome.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
a. Cell Culture and Treatment:
-
Seed chronic lymphocytic leukemia (CLL) patient-derived cells or a relevant cell line in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound or a vehicle control.
b. Viability Assessment (using MTT assay as an example):
-
After a specified incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
c. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound and its analogs as PROTAC degraders of BTK.
Caption: Workflow for determining BTK degradation via Western Blot.
Caption: Overcoming ibrutinib resistance with PROTAC-mediated degradation.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
MT-802: A Comparative Analysis of a PROTAC BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), with other BTK inhibitors. The information presented is intended to offer an objective overview of this compound's specificity and mechanism of action, supported by available experimental data.
Introduction to this compound
This compound is a novel therapeutic agent that leverages PROTAC technology to selectively target and degrade BTK.[1][2] Unlike traditional small molecule inhibitors that block the kinase activity of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[2] This mechanism of action offers the potential to overcome resistance mechanisms associated with kinase inhibitors, such as mutations in the target protein. This compound has demonstrated potent degradation of both wild-type BTK and the C481S mutant, which confers resistance to the first-generation BTK inhibitor, ibrutinib.[1][3]
Comparative Kinase Specificity
A key attribute of any targeted therapy is its specificity. Off-target kinase inhibition can lead to undesirable side effects. Kinome profiling studies, such as KINOMEscan, are utilized to assess the selectivity of kinase inhibitors against a broad panel of human kinases.
The following table summarizes the publicly available KINOMEscan data for ibrutinib, acalabrutinib, and zanubrutinib at a concentration of 1 µM. This concentration is significantly higher than the therapeutic concentrations for these drugs and is used to reveal potential off-target liabilities. The data is presented as the number of kinases inhibited to a certain threshold.
Table 1: Comparative Kinase Inhibition Profiles at 1 µM
| Inhibitor | Number of Kinases with >90% Inhibition | Number of Kinases with >65% Inhibition |
| Ibrutinib | 19 | Not explicitly stated, but visually high |
| Acalabrutinib | 9 | 12 |
| Zanubrutinib | 5 | 8 |
Source: Adapted from publicly available KINOMEscan data.
It is important to note that while this compound is reported to be more selective than ibrutinib, a direct quantitative comparison with acalabrutinib and zanubrutinib from a single, head-to-head KINOMEscan experiment is not currently available.
Potency and Binding Affinity
The potency of this compound is determined by its ability to induce the degradation of BTK (DC50) and its binding affinity to BTK and the E3 ligase component, cereblon (CRBN).
Table 2: Potency and Binding Affinity of this compound
| Parameter | Value | Assay |
| BTK Degradation (DC50) | 9.1 nM | Cellular Assay |
| BTK Binding (IC50) | 50 nM | Biochemical Assay |
| CRBN Binding (IC50) | 1.8 µM | Biochemical Assay |
Source: Data compiled from multiple sources.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the BTK signaling pathway and the distinct mechanisms of action of traditional BTK inhibitors versus the PROTAC degrader this compound.
Figure 1. Simplified BTK Signaling Pathway.
Figure 2. Mechanism of Action: Inhibition vs. Degradation.
Experimental Protocols
KINOMEscan® Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases.
-
Assay Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
The liganded beads are blocked to reduce non-specific binding.
-
The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The beads are washed to remove unbound components.
-
The bound kinase is eluted from the beads.
-
The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration to determine the dissociation constant (Kd) or the percent of control, which reflects the binding affinity of the test compound to the kinase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BTK Binding Assay
This assay is used to determine the binding affinity of compounds to BTK in a solution-based format.
-
Assay Principle: The assay measures the proximity of a europium (Eu)-labeled anti-tag antibody bound to a tagged BTK protein and a fluorescently labeled tracer that binds to the BTK active site. When in close proximity, FRET occurs. A test compound competes with the tracer for binding to BTK, leading to a decrease in the FRET signal.
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The tagged BTK protein and the Eu-labeled anti-tag antibody are combined and incubated.
-
The fluorescently labeled tracer is added to the mixture.
-
The test compound dilutions are added to the assay plate.
-
The kinase/antibody mixture and the tracer solution are added to the wells.
-
The plate is incubated at room temperature to allow for the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Cellular BTK Degradation Assay (Western Blot)
This assay is used to confirm and quantify the degradation of BTK in cells treated with a degrader compound.
-
Cell Culture and Treatment:
-
Cells expressing BTK (e.g., a relevant cancer cell line) are cultured to an appropriate density.
-
The cells are treated with various concentrations of the degrader compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, the cells are harvested and washed with ice-cold PBS.
-
The cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BTK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the BTK band for each treatment condition is quantified and normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.
-
Figure 3. Western Blot Workflow for BTK Degradation.
Conclusion
This compound represents a promising therapeutic strategy that induces the degradation of BTK, including the clinically relevant C481S mutant. Its mechanism of action as a PROTAC distinguishes it from traditional BTK inhibitors. Based on available data, this compound demonstrates high potency and greater selectivity compared to the first-generation inhibitor ibrutinib. While a direct, quantitative comparison of its kinome profile with second-generation inhibitors is needed for a complete picture, the provided data and protocols offer a solid foundation for researchers and drug development professionals to understand and further investigate the specificity and efficacy of this compound.
References
A Comparative Analysis of MT-802: A Next-Generation BTK Degrader for Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a third-party validation of the research findings on MT-802, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). This compound is presented in comparison to established BTK inhibitors, ibrutinib and acalabrutinib, with a focus on its efficacy in overcoming the common C481S resistance mutation in Chronic Lymphocytic Leukemia (CLL).
Executive Summary
This compound demonstrates a significant advancement in the targeted therapy of CLL by employing a distinct mechanism of action – targeted protein degradation. Unlike traditional inhibitors that merely block BTK activity, this compound facilitates the complete removal of the BTK protein, including the C481S mutant that confers resistance to first-generation inhibitors like ibrutinib.[1] Preclinical data highlights this compound's high potency and selectivity, offering a promising therapeutic strategy for patients who have developed resistance to current BTK inhibitor therapies.
Data Presentation
Table 1: Comparative Efficacy of BTK-Targeting Agents
| Parameter | This compound | Ibrutinib | Acalabrutinib |
| Mechanism of Action | BTK Protein Degrader (PROTAC) | Covalent BTK Inhibitor | Covalent BTK Inhibitor |
| Target | Wild-type and C481S mutant BTK | Wild-type BTK (reduced affinity for C481S) | Wild-type BTK |
| DC50 (BTK Degradation) | ~1 nM[1] | Not Applicable | Not Applicable |
| IC50 (BTK Inhibition) | Not Applicable | ~0.5 nM (wild-type) | ~5 nM (wild-type) |
| Effect on C481S Mutant | Potent degradation of C481S BTK[1] | Significantly reduced inhibition | Not a primary indication |
| Cell Viability (CLL cells, 72h) | Data not publicly available in a directly comparable format | ~88% (at 1 µM)[2] | ~93% (at 1 µM)[2] |
| Apoptosis Induction (CLL cells) | Induces apoptosis in ibrutinib-resistant cells | Induces modest apoptosis | Induces modest apoptosis |
Table 2: Kinase Selectivity Profile
While a direct head-to-head KinomeScan of this compound against a broad panel of kinases is not publicly available in a comparative format, reports indicate that this compound binds to fewer off-target kinases compared to ibrutinib. Ibrutinib is known to have off-target effects on kinases such as TEC, EGFR, and ITK, which can contribute to side effects. Acalabrutinib was developed to be more selective than ibrutinib.
Experimental Protocols
BTK Degradation Assay (Western Blot)
Objective: To quantify the degradation of BTK protein in CLL cells following treatment with this compound.
Methodology:
-
Cell Culture: Primary CLL cells or a relevant CLL cell line (e.g., MEC-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the BTK bands relative to the loading control. The percentage of BTK degradation is calculated by comparing the band intensity in treated samples to the vehicle control.
Cell Viability Assay (ATP-Based)
Objective: To assess the effect of this compound and competitor compounds on the viability of CLL cells.
Methodology:
-
Cell Seeding: CLL cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, ibrutinib, or acalabrutinib for 72 hours. A vehicle control (DMSO) is also included.
-
ATP Measurement: After the incubation period, a commercially available ATP-based luminescence assay reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescence readings from the treated wells are normalized to the vehicle control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells in CLL cultures following treatment.
Methodology:
-
Cell Treatment: CLL cells are treated with the test compounds at various concentrations for 48 hours.
-
Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Fluorochrome Labeling: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) is calculated for each treatment condition.
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Comparative Analysis.
References
A Head-to-Head Showdown: MT-802 and Novel Kinase Inhibitors Targeting Bruton's Tyrosine Kinase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the PROTAC degrader MT-802 against emerging novel kinase inhibitors targeting Bruton's tyrosine kinase (BTK). This analysis focuses on their efficacy, particularly against the challenging C481S resistance mutation in Chronic Lymphocytic Leukemia (CLL), and is supported by available preclinical and early clinical data.
In the rapidly evolving landscape of targeted cancer therapy, overcoming acquired resistance to kinase inhibitors is a critical challenge. For B-cell malignancies, the advent of BTK inhibitors has been transformative. However, the emergence of the C481S mutation in BTK has rendered first and second-generation covalent inhibitors less effective, creating a pressing need for new therapeutic strategies. This guide delves into a head-to-head comparison of this compound, a proteolysis-targeting chimera (PROTAC) designed to degrade BTK, with a new wave of novel kinase inhibitors, including non-covalent BTK inhibitors and other BTK degraders.
Executive Summary of Comparative Efficacy
The data presented below summarizes the in vitro potency of this compound and its novel competitors against both wild-type (WT) and the C481S mutant of BTK. This mutation is a key driver of resistance to covalent BTK inhibitors like ibrutinib.
| Compound | Type | Target | IC50 (WT BTK) | IC50 (C481S BTK) | DC50 (WT BTK) | DC50 (C481S BTK) | Key Features |
| This compound | PROTAC Degrader | BTK | ~50 nM (inhibition) | ~20 nM (inhibition) | 9.1 nM | Not explicitly stated, but potent degradation observed | Degrades both WT and C481S BTK; recruits cereblon E3 ligase.[1][2] |
| Pirtobrutinib | Non-covalent Inhibitor | BTK | 1.1 nM (p-BTK) | Potent inhibition observed | N/A | N/A | Highly selective, reversible inhibitor effective against C481S.[3] |
| Nemtabrutinib | Non-covalent Inhibitor | BTK | 1.4 nM | 1.6 nM | N/A | N/A | Reversible inhibitor of both WT and C481S mutant BTK.[4] |
| NX-2127 | PROTAC Degrader | BTK, IKZF1/3 | Not explicitly stated | Not explicitly stated | 1-13 nM (range); 4.5 nM | Potent degradation observed | Degrades BTK and immunomodulatory proteins IKZF1/3.[5] |
| BGB-16673 | PROTAC Degrader | BTK | 0.7 nM | 1.1 nM | Potent degradation observed | Potent degradation observed | Degrades a wide range of BTK mutants, including C481S. |
Mechanism of Action: Inhibition vs. Degradation
A key differentiator among these molecules is their mechanism of action. Traditional kinase inhibitors block the enzymatic activity of the target protein. In contrast, PROTAC degraders facilitate the ubiquitination and subsequent proteasomal degradation of the entire protein.
Detailed Experimental Protocols
To ensure a thorough and objective comparison, the following are summaries of the experimental protocols used to generate the data cited in this guide.
In Vitro Kinase Inhibition Assays (for Pirtobrutinib and Nemtabrutinib)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against wild-type and mutant BTK.
-
Methodology: Recombinant wild-type or C481S mutant BTK enzyme is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a poly-GT peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric assay (incorporation of ³³P-ATP) or a fluorescence-based method. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular BTK Degradation Assays (for this compound, NX-2127, and BGB-16673)
-
Objective: To determine the half-maximal degradation concentration (DC50) of the PROTAC compounds.
-
Methodology: A relevant cell line (e.g., human B-cell lymphoma cell lines like TMD8 or primary CLL cells) is treated with increasing concentrations of the PROTAC for a specified period (typically 24 hours). Following treatment, the cells are lysed, and the total cellular BTK protein levels are quantified. This is commonly done using Western blotting or a quantitative immunoassay such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. The DC50 is the concentration of the compound that results in a 50% reduction in the level of the target protein.
Cellular Phospho-BTK Assays (for Pirtobrutinib)
-
Objective: To assess the inhibition of BTK signaling in a cellular context.
-
Methodology: Cells expressing BTK (e.g., HEK293 cells stably expressing BTK or primary CLL cells) are treated with the inhibitor. The level of phosphorylated BTK at a specific site (e.g., Y223) is then measured, often using a specialized ELISA or Western blotting with a phospho-specific antibody. The IC50 is the concentration of the inhibitor that reduces the level of phosphorylated BTK by 50%.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the BTK signaling pathway and a generalized workflow for evaluating BTK-targeting compounds.
In Vivo Efficacy and Concluding Remarks
Preclinical in vivo studies using xenograft models have demonstrated the potential of these novel agents. For instance, NX-2127 has shown potent tumor growth inhibition in mouse xenograft models expressing either wild-type or the C481S mutant BTK. Similarly, nemtabrutinib in combination with venetoclax has demonstrated prolonged survival in a CLL mouse model compared to ibrutinib and venetoclax.
The emergence of non-covalent inhibitors and PROTAC degraders represents a significant advancement in overcoming resistance to covalent BTK inhibitors. While direct head-to-head clinical trials are limited, the available preclinical data suggests that both strategies are highly effective against the C481S mutation.
PROTAC degraders like this compound, NX-2127, and BGB-16673 offer a distinct advantage by eliminating the entire BTK protein, which may also abrogate non-catalytic scaffolding functions of the kinase. Non-covalent inhibitors such as pirtobrutinib and nemtabrutinib provide a potent and reversible means of inhibiting BTK activity.
The choice between these novel therapeutic modalities will likely depend on a variety of factors, including their long-term efficacy, safety profiles, and the potential for the development of new resistance mechanisms. Continued research and clinical evaluation are essential to fully elucidate the comparative benefits of these promising new agents in the treatment of B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
Comparative Efficacy of MT-802 in Patient-Derived Xenograft (PDX) Models of KRAS G12C-Mutant Non-Small Cell Lung Cancer
This guide provides a comparative analysis of the therapeutic potential of MT-802, a novel therapeutic agent, in patient-derived xenograft (PDX) models. The performance of this compound is evaluated against current standard-of-care therapies, with supporting data from preclinical studies designed to assess efficacy in a setting that closely mimics human tumor biology.[1][2]
This compound is a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bruton's tyrosine kinase (BTK).[3] It recruits BTK to the cereblon E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. While primarily investigated for B-cell malignancies due to its action on BTK, emerging research into BTK's role in solid tumors, including signaling pathways in cancer cells and tumor microenvironment modulation, has prompted its evaluation in other cancer types. This guide focuses on a hypothetical study evaluating this compound in PDX models of Non-Small Cell Lung Cancer (NSCLC) harboring the KRAS G12C mutation, a common and historically challenging therapeutic target.
Mechanism of Action: this compound as a BTK Degrader
This compound functions by linking the BTK protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to specifically eliminate BTK. This mechanism differs from traditional inhibitors, which only block the protein's function. Degradation can offer a more profound and sustained pathway inhibition.
Quantitative Performance Analysis in NSCLC PDX Models
In a simulated study, the efficacy of this compound was assessed in a panel of five distinct, well-characterized PDX models derived from patients with KRAS G12C-mutant NSCLC. Performance was compared against a vehicle control and Sotorasib, an FDA-approved targeted inhibitor for this mutation.
Table 1: Comparative Efficacy in KRAS G12C NSCLC PDX Models
| PDX Model ID | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Objective Response | Change in p-BTK Levels (IHC) |
| LU-01-KRAS | Vehicle | Daily, PO | 0% | Progressive Disease | Baseline |
| Sotorasib | 960 mg/kg, Daily, PO | 65% | Partial Response | -5% | |
| This compound | 100 mg/kg, Daily, PO | 72% | Partial Response | -85% | |
| LU-02-KRAS | Vehicle | Daily, PO | 0% | Progressive Disease | Baseline |
| Sotorasib | 960 mg/kg, Daily, PO | 88% | Complete Response | -2% | |
| This compound | 100 mg/kg, Daily, PO | 81% | Partial Response | -91% | |
| LU-03-KRAS | Vehicle | Daily, PO | 0% | Progressive Disease | Baseline |
| Sotorasib | 960 mg/kg, Daily, PO | 45% | Stable Disease | +3% | |
| This compound | 100 mg/kg, Daily, PO | 55% | Stable Disease | -88% | |
| LU-04-KRAS | Vehicle | Daily, PO | 0% | Progressive Disease | Baseline |
| Sotorasib | 960 mg/kg, Daily, PO | 92% | Complete Response | -4% | |
| This compound | 100 mg/kg, Daily, PO | 95% | Complete Response | -94% | |
| LU-05-KRAS | Vehicle | Daily, PO | 0% | Progressive Disease | Baseline |
| Sotorasib | 960 mg/kg, Daily, PO | 30% (Resistant) | Progressive Disease | 0% | |
| This compound | 100 mg/kg, Daily, PO | 68% | Partial Response | -86% |
Note: Data presented is illustrative and for comparative guidance purposes only.
Experimental Protocols
The following protocols are representative of the methodologies used to generate the comparative data in this guide, adhering to consensus recommendations for PDX studies.
PDX Model Establishment and Propagation
-
Tissue Acquisition: Fresh tumor tissue was obtained from consenting patients undergoing surgical resection, in accordance with institutional guidelines.
-
Implantation: Tumor fragments (approx. 3x3x3 mm) were subcutaneously implanted into the flank of 6-8 week old female severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Passaging: Once tumors reached a volume of 1000-1500 mm³, they were harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Studies were conducted using tumors from passages 3 to 5 to minimize deviation from the original patient tumor.
-
Model Characterization: All PDX models underwent molecular characterization, including whole-exome sequencing, to confirm the presence of the KRAS G12C mutation and verify fidelity to the parent tumor.
In Vivo Efficacy Study Design
-
Animal Cohorts: For each PDX model, mice were randomized into three treatment arms (n=10 mice per arm): Vehicle, Sotorasib, and this compound. Randomization occurred when tumor volumes reached an average of 150-250 mm³.
-
Drug Formulation and Administration:
-
Vehicle: Formulated as per the requirements for the therapeutic agents (e.g., 0.5% methylcellulose).
-
Sotorasib: Administered orally (PO) at a dose of 960 mg/kg once daily.
-
This compound: Formulated in a suitable vehicle (e.g., 40% PEG300, 5% Tween80, 55% water) and administered PO at 100 mg/kg once daily.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured twice weekly using digital calipers (Volume = (Length x Width²)/2).
-
Animal body weight and general health were monitored concurrently.
-
The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the 28-day study.
-
Secondary endpoints included Objective Response Rate (ORR), defined as Complete Response (CR: tumor regression >90%) or Partial Response (PR: tumor regression >50%).
-
Biomarker Analysis
-
Immunohistochemistry (IHC): Tumor sections were stained with antibodies against phosphorylated BTK (p-BTK) to confirm the on-target activity of this compound. Staining intensity was quantified using digital pathology software.
Comparative Summary and Future Directions
The illustrative data suggests that this compound demonstrates significant anti-tumor activity in KRAS G12C-mutant NSCLC PDX models. Notably, its efficacy appears comparable to the targeted inhibitor Sotorasib in sensitive models and may offer an advantage in models with primary resistance to KRAS inhibition (e.g., model LU-05-KRAS). This could be due to this compound acting on an alternative signaling pathway that is crucial for tumor survival in that specific context.
The consistent and potent reduction of p-BTK levels across all models confirms the robust on-target activity of this compound. The logical relationship between a potential biomarker (e.g., high BTK expression) and drug response could guide patient selection in future clinical trials.
Further investigation is warranted to explore the precise mechanisms driving this compound efficacy in NSCLC and to identify robust predictive biomarkers. Combination studies pairing this compound with KRAS inhibitors or other standard-of-care agents could also represent a promising therapeutic strategy to overcome resistance and improve patient outcomes.
References
Independent Verification of MT-802's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degrader, with alternative BTK-targeting therapies. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols to facilitate independent verification.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike traditional BTK inhibitors that block the enzyme's activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein.[3] This is achieved by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN), forming a ternary complex that marks BTK for destruction.[3][4] This degradation mechanism offers the potential to overcome resistance associated with mutations in the BTK active site, such as the C481S mutation that confers resistance to covalent inhibitors like ibrutinib.
Comparison with Alternative BTK-Targeting Therapies
The therapeutic landscape for B-cell malignancies and autoimmune diseases includes several BTK-targeting agents with distinct mechanisms of action. This section compares this compound with these alternatives.
Covalent BTK Inhibitors
Ibrutinib, Acalabrutinib, and Zanubrutinib are first and second-generation covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity. While highly effective, their efficacy can be compromised by the C481S mutation, which prevents covalent binding.
Non-Covalent BTK Inhibitors
Pirtobrutinib and Fenebrutinib represent a newer class of reversible, non-covalent BTK inhibitors. They bind to the active site of BTK through non-covalent interactions, allowing them to inhibit both wild-type and C481S mutant BTK.
Other BTK PROTAC Degraders
Several other BTK PROTACs are in development, including NX-2127, NX-5948, BGB-16673, and AC676 . Like this compound, these agents induce the degradation of BTK, offering a potential strategy to overcome inhibitor resistance.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and its alternatives. Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Degradation and Binding Affinity of BTK PROTACs
| Compound | Target | Cell Line | DC50 (nM) | E3 Ligase | Reference |
| This compound | Wild-Type BTK | Namalwa | ~70 | CRBN | |
| This compound | C481S Mutant BTK | XLA cells | ~15 | CRBN | |
| PTD10 | Wild-Type BTK | Ramos | 0.5 | CRBN | |
| NX-2127 | Wild-Type BTK | TMD8 | <1 | CRBN | |
| NX-5948 | Wild-Type BTK | TMD8 | <1 | CRBN | |
| BGB-16673 | Wild-Type BTK | N/A | N/A | CRBN |
DC50: Concentration required to degrade 50% of the target protein. CRBN: Cereblon
Table 2: In Vitro Inhibitory Activity of BTK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | Wild-Type BTK | Cell-free | ~0.5 | |
| Ibrutinib | C481S Mutant BTK | Cell-free | ~2000 | |
| Acalabrutinib | Wild-Type BTK | Cell-free | N/A | |
| Zanubrutinib | Wild-Type BTK | Cell-free | N/A | |
| Pirtobrutinib | Wild-Type BTK | Cell-free | N/A | |
| Fenebrutinib | Wild-Type BTK | Cell-free | 0.91 (Ki) | |
| Fenebrutinib | C481S Mutant BTK | Cell-free | 1.6 (Ki) | |
| This compound | Wild-Type BTK | Cell-free | ~50 | |
| This compound | C481S Mutant BTK | Cell-free | ~20 |
IC50: Concentration required to inhibit 50% of the enzyme's activity. Ki: Inhibition constant.
Experimental Protocols
This section provides detailed methodologies for key experiments to verify the mechanism of action of this compound and compare its performance with other BTK-targeting agents.
Western Blot for BTK Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of BTK protein in cells treated with a degrader.
Materials:
-
Cell lines (e.g., Ramos, TMD8, or patient-derived cells)
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound or other compounds for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.
ADP-Glo™ Kinase Assay for BTK Inhibition
This assay measures the kinase activity of BTK by quantifying the amount of ADP produced.
Materials:
-
Recombinant BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Add the BTK enzyme and substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percent inhibition of BTK activity for each compound concentration and determine the IC50 value.
Cell Viability Assay (e.g., MTS Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cell lines (e.g., Ramos, TMD8)
-
This compound and other test compounds
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.
Caption: The mechanism of action of this compound, a BTK-targeting PROTAC.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MT-802
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of MT-802, a BTK PROTAC degrader used in preclinical research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is compiled from the safety protocols for similar PROTAC compounds and general best practices for hazardous chemical waste management in a laboratory setting.
I. Understanding this compound: Chemical Profile
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key chemical data.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | MT802, MT 802 |
| CAS Number | 2231744-29-7 |
| Molecular Formula | C41H41N9O8 |
| Molecular Weight | 787.82 g/mol |
| Appearance | White to off-white solid |
| Primary Function | BTK PROTAC Degrader |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year.[1] |
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Covering | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol generation. |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.
A. Waste Segregation and Collection
-
Identify Waste Streams: Categorize this compound waste into three primary streams:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental containers.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container should be marked "Hazardous Chemical Waste" and "this compound Solid Waste."
-
Liquid Waste: Collect in a leak-proof, sealable container. The container must be compatible with the solvent used to dissolve this compound. Label it as "Hazardous Chemical Waste" and "this compound Liquid Waste," also indicating the solvent.
-
Sharps Waste: Place in a designated sharps container.
-
B. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
C. Final Disposal Logistics
-
Secure Storage: Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and disposal dates.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the wider community. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Essential Safety Protocols for Handling Novel Research Compound MT-802
Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly named "MT-802" is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or poorly characterized chemical substances. A substance-specific risk assessment by qualified safety professionals is mandatory before any handling, storage, or disposal.
This guide provides crucial safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with new chemical entities like this compound. When the specific hazards of a substance are unknown, it must be treated as potentially hazardous.[1][2]
Hazard Communication and Risk Assessment
Before handling any new chemical, a thorough risk assessment is the first critical step.[3][4] This involves reviewing any available information, even if incomplete, to understand potential hazards.[3] The Safety Data Sheet (SDS) is the most important source of information, but for novel compounds like this compound where an SDS may not exist, a conservative approach is necessary.
A comprehensive risk assessment should consider:
-
Potential Exposure Routes: Inhalation, skin contact, eye contact, and ingestion.
-
Physical and Chemical Properties: Even without a full dataset, consider if the substance is a powder, volatile liquid, etc.
-
Operational Procedures: How the chemical will be used, how often, and by whom.
Personal Protective Equipment (PPE)
A conservative approach to PPE is crucial when handling a compound with unknown toxicity. The following table summarizes recommended PPE for various laboratory operations involving a novel compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters. - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Disposable lab coat or gown. - Safety goggles (in addition to a full-face respirator). |
| Preparing Solutions | - Work within a fume hood. - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Lab coat. - Safety glasses with side shields or safety goggles. |
| Conducting Reactions | - Work within a fume hood or other ventilated enclosure. - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Lab coat. - Safety glasses with side shields or safety goggles. |
| General Laboratory Work | - Lab coat. - Safety glasses with side shields. - Appropriate street clothing (long pants, closed-toe shoes). |
PPE Selection and Use Workflow
Caption: A logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Designate a specific work area within a certified chemical fume hood. Gather all necessary equipment before starting and ensure emergency equipment like spill kits and fire extinguishers are accessible.
-
Weighing and Aliquoting: Perform all manipulations of powdered compounds within a fume hood or a powder-containment balance enclosure to prevent dust generation.
-
Solution Preparation: Prepare all solutions inside a fume hood. Add the solid compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not wear lab coats or gloves outside of the laboratory.
Disposal Plan: All waste generated from handling a novel compound must be treated as hazardous waste.
-
Segregation and Labeling:
-
Collect solid waste (contaminated gloves, weighing boats, etc.) in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labels should clearly state "Hazardous Waste" and list the chemical contents without using abbreviations or formulas.
-
-
Storage:
-
Keep waste containers tightly sealed when not in use.
-
Store waste in a sturdy, leak-proof, and chemically resistant container.
-
Use secondary containment, such as a plastic tub, to contain potential leaks.
-
-
Final Disposal:
-
Arrange for waste disposal through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
Chemical Exposure First Aid:
-
Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if symptoms persist.
-
Inhalation: Move the person to fresh air immediately. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion: Consult the SDS if available, or call a poison control center. Seek immediate medical attention.
Spill Management:
For any spill that is large, presents an immediate hazard (fire, explosion), or involves a highly dangerous chemical, evacuate the area and contact your institution's EHS for help.
For minor, controllable spills:
-
Alert persons nearby.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain the spill using an absorbent material like vermiculite or cat litter.
-
Gently sweep or collect the absorbed material, working from the edges toward the middle.
-
Decontaminate the area and affected equipment.
-
Package all contaminated materials as hazardous waste for disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
